Product packaging for Cratoxylone(Cat. No.:)

Cratoxylone

Cat. No.: B600284
M. Wt: 428.5 g/mol
InChI Key: JSXIWUDODLMCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cratoxylone is a member of xanthones.
This compound has been reported in Garcinia cowa, Garcinia dulcis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O7 B600284 Cratoxylone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIWUDODLMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Screening and Analysis of Cratoxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cratoxylum, belonging to the family Hypericaceae, encompasses several species native to Southeast Asia that have been traditionally used in medicine to treat a variety of ailments, including fever, diarrhea, ulcers, and skin infections.[1][2] Modern scientific inquiry has unveiled a rich diversity of bioactive phytochemicals within these plants, with xanthones being the most prominent class of secondary metabolites.[2][3] This technical guide provides a comprehensive overview of the phytochemical screening and analysis of Cratoxylum species, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways and workflows.

Phytochemical Profile of Cratoxylum Species

The primary chemical constituents of the Cratoxylum genus are xanthones, followed by flavonoids, anthraquinones, triterpenoids, benzophenones, phytosterols, and tocopherols.[2][3] These compounds are responsible for a wide range of pharmacological activities, including antioxidant, antibacterial, anti-inflammatory, cytotoxic, and antimalarial effects.[2][3]

Data Presentation: Quantitative Analysis of Cratoxylum Species

The following tables summarize key quantitative data from various studies on Cratoxylum species, including extraction yields and the bioactivity of isolated compounds.

Table 1: Extraction Yields from Cratoxylum formosum

Plant PartExtraction MethodSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
LeavesMaceration38.83% Ethanol59.765.50Not specified[4]
LeavesUltrasound-Assisted50.33% Ethanol650.25Not specified[5]
Not specifiedNot specifiedSolvent Polarity Index 8.64700.9228.58[6]

Table 2: Cytotoxic Activity of Compounds from Cratoxylum Species

CompoundSpeciesCancer Cell LineIC50 (µg/mL)Reference
Formoxanthone CC. maingayiNCI-H187 (Lung)0.22[6]
Vismione BC. cochinchinenseNCI-H187 (Lung)>50[6]
Cochinchinone GC. cochinchinenseSW-620 (Colon)4.64[7]
α-MangostinC. cochinchinenseHT-29 (Colon)4.1 (ED50)[8]
1,3,7-trihydroxy-2,4-diisoprenylxanthoneC. cochinchinenseHT-29 (Colon)Not specified[9]
Gerontoxanthone IC. sumatranumT47D (Breast)1.10[10]
MacluraxanthoneC. sumatranumT47D (Breast)1.60[10]

Table 3: Antioxidant and α-Glucosidase Inhibitory Activity of Compounds from C. formosum ssp. pruniflorum

CompoundDPPH Radical Scavenging Activity at 50 µM (%)α-Glucosidase Inhibitory Activity IC50 (µM)Reference
Isocudraniaxanthone B>50<50[11]
γ-Mangostin>50<50[11]
Garcinone C>50<50[11]
Caloxanthone E>50<50[11]
Mangiferin>50>50[11]
Epicatechin>50>50[11]
Quercetin-3-O-glucopyranoside>50>50[11]
Gujaverin>50>50[11]
Quercetin-3-O-α-L-rhamnoside>50>50[11]

Experimental Protocols

This section provides detailed methodologies for the phytochemical analysis of Cratoxylum species, from sample preparation to the isolation and identification of bioactive compounds.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material (leaves, stem bark, roots) from a healthy, mature Cratoxylum plant. Proper botanical identification by a taxonomist is crucial.

  • Cleaning and Drying: Thoroughly wash the collected plant parts with distilled water to remove any dirt or debris. Air-dry the material in a well-ventilated area, preferably in the shade to prevent the degradation of light-sensitive compounds. Alternatively, a hot air oven can be used at a temperature of 40-50°C.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until further use.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical for obtaining a high yield of the desired phytochemicals.

  • Soxhlet Extraction:

    • Place a known amount of the powdered plant material (e.g., 20 g) into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the chosen solvent (e.g., methanol, ethanol, hexane, or chloroform) to about two-thirds of its volume.

    • Assemble the apparatus and heat the solvent. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.

    • Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube becomes colorless).

    • After extraction, concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Maceration:

    • Soak a known amount of the powdered plant material in a sealed container with a specific volume of the chosen solvent (e.g., 1:10 w/v).

    • Keep the container at room temperature for a period of 3 to 7 days, with occasional shaking.

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Ultrasound-Assisted Extraction (UAE):

    • Mix the powdered plant material with the selected solvent in a flask.

    • Place the flask in an ultrasonic bath and sonicate for a specific time and temperature (e.g., 15 minutes at 65°C for C. formosum leaves with 50.33% ethanol).[5]

    • After sonication, filter the mixture and concentrate the filtrate to obtain the crude extract.

Phytochemical Screening (Qualitative Analysis)

Perform the following qualitative tests on the crude extracts to identify the presence of major phytochemical classes.

  • Test for Alkaloids (Mayer's Test): To a few mL of the extract, add a few drops of Mayer's reagent. The formation of a creamy white precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.[12]

  • Test for Phenols (Ferric Chloride Test): To 2 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a dark green or bluish-black color indicates the presence of phenols.

  • Test for Saponins (Froth Test): Vigorously shake about 1 mL of the extract with 5 mL of distilled water in a test tube. The formation of a stable froth (at least 1 cm high) that persists for 10-15 minutes indicates the presence of saponins.[12]

  • Test for Tannins (Gelatin Test): To the extract, add a 1% gelatin solution containing 10% sodium chloride. The formation of a white precipitate indicates the presence of tannins.

  • Test for Triterpenoids (Salkowski Test): To 2 mL of the extract, add 1 mL of chloroform and a few drops of concentrated sulfuric acid along the sides of the test tube. The formation of a reddish-brown ring at the interface indicates the presence of triterpenoids.[12]

Isolation and Purification of Bioactive Compounds

Column chromatography is a widely used technique for the isolation and purification of individual compounds from the crude extract.

  • Preparation of the Column: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20, slurried in the initial mobile phase.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity (gradient elution). For example, start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

  • Further Purification: Combine similar fractions and subject them to further chromatographic techniques (e.g., preparative TLC or HPLC) to obtain pure compounds.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques, including:

  • UV-Visible Spectroscopy (UV-Vis): To determine the wavelength of maximum absorption.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To elucidate the complete chemical structure of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of Cratoxylum species.

Experimental_Workflow A Plant Material Collection & Preparation B Extraction (Soxhlet, Maceration, UAE) A->B C Crude Extract B->C D Phytochemical Screening (Qualitative Tests) C->D E Isolation & Purification (Column Chromatography, TLC, HPLC) C->E F Pure Compounds E->F G Structure Elucidation (UV, IR, MS, NMR) F->G H Bioactivity Assays (Cytotoxicity, Antioxidant, etc.) F->H

Caption: General workflow for phytochemical analysis of Cratoxylum.

Signaling Pathways

Xanthones from Cratoxylum species have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway Inhibition

Certain xanthones from Cratoxylum cochinchinense have demonstrated inhibitory effects on the NF-κB pathway.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Cratoxylum_Xanthones Cratoxylum Xanthones Cratoxylum_Xanthones->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cratoxylum xanthones.

Nrf2/ARE Signaling Pathway Activation

Xanthones, including those found in Cratoxylum species, can activate the Nrf2/ARE pathway, a key regulator of the cellular antioxidant response.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Dissociates and translocates Cratoxylum_Xanthones Cratoxylum Xanthones Cratoxylum_Xanthones->Keap1 May interact with Keap1 sMaf sMaf Nrf2_nuc->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2/ARE signaling pathway by Cratoxylum xanthones.

References

Isolating Nature's Arsenal: A Technical Guide to Xanthones from Cratoxylum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of xanthones from the plant genus Cratoxylum. This document details the rich diversity of these bioactive compounds, their significant therapeutic potential, and the methodologies required for their study. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of the scientific processes and mechanisms of action.

Introduction to Cratoxylum Xanthones

The genus Cratoxylum, belonging to the Hypericaceae family, is a rich source of a diverse array of secondary metabolites, with xanthones being a prominent class of compounds. These polyphenolic compounds have garnered significant scientific interest due to their wide range of biological activities. Numerous studies have documented the isolation of both novel and known xanthones from various species, including Cratoxylum cochinchinense, Cratoxylum formosum, Cratoxylum arborescens, and Cratoxylum sumatranum.[1][2][3][4] The xanthones derived from these plants have demonstrated potent cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory activities, making them promising candidates for drug discovery and development.[2][4][5][6]

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of xanthones from Cratoxylum species follow a systematic workflow. This process begins with the extraction of plant material, followed by fractionation and purification using various chromatographic techniques. The final step involves the structural elucidation of the isolated compounds using spectroscopic methods.

Xanthone Isolation and Characterization Workflow PlantMaterial Plant Material (e.g., stem, root, bark) Extraction Extraction (e.g., Maceration with organic solvents) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification PureCompound Pure Xanthone Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation Bioactivity Bioactivity Screening (Cytotoxicity, Antimicrobial, Antioxidant, etc.) PureCompound->Bioactivity

General workflow for xanthone isolation.
Detailed Methodologies

2.2.1. Extraction of Plant Material

  • Preparation: Air-dry the collected plant material (e.g., stems, roots, or bark of Cratoxylum species) at room temperature and then grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for a period of 3 to 5 days, with occasional shaking.

  • Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.2. Isolation and Purification

  • Column Chromatography:

    • Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica gel bed.

    • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or acetone).

    • Fraction Collection: Collect the eluate in fractions of a specific volume. Monitor the separation process using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient of methanol and water as the mobile phase.

    • Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 237 nm).

    • Purification: Collect the peaks corresponding to individual xanthones for further analysis.

2.2.3. Structure Elucidation

  • Spectroscopic Analysis: Subject the purified xanthones to a series of spectroscopic analyses to determine their chemical structures.

    • Nuclear Magnetic Resonance (NMR): Acquire 1H, 13C, COSY, HSQC, and HMBC spectra to establish the carbon skeleton and the connectivity of protons and carbons.

    • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula of the compounds.

    • UV-Visible Spectroscopy: Record the UV spectra to identify the characteristic absorption bands of the xanthone chromophore.

    • Infrared (IR) Spectroscopy: Obtain the IR spectra to identify the functional groups present in the molecule.

2.2.4. Bioactivity Assays

a) Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, MCF7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isolated xanthones and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

b) Antimicrobial Assay (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the isolated xanthones in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the xanthone that inhibits visible bacterial growth.

c) Antioxidant Assay (DPPH Radical Scavenging Assay)

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the isolated xanthones and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

d) α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase enzyme and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, mix the isolated xanthone, α-glucosidase solution, and buffer, and pre-incubate at 37°C.

  • Initiate Reaction: Add the pNPG solution to start the reaction and incubate for a specific time.

  • Stop Reaction: Add a stop solution (e.g., Na2CO3) to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released. The IC50 value is then calculated.

Quantitative Data Summary

The following tables summarize the bioactivity of various xanthones isolated from Cratoxylum species.

Table 1: Cytotoxicity of Cratoxylum Xanthones against Human Cancer Cell Lines

XanthoneCancer Cell LineIC50 (µM)Source Species
Cratoxylumxanthone CA549 (Lung)17.5C. cochinchinense[1]
Cratoxylumxanthone CHepG2 (Liver)>30C. cochinchinense[1]
Cratoxylumxanthone CMCF7 (Breast)>30C. cochinchinense[1]
Cochinchinone CA431 (Epidermoid carcinoma)2.01 (µg/mL)C. cochinchinense[2]
CelebixanthoneA431 (Epidermoid carcinoma)3.26 (µg/mL)C. cochinchinense[2]
β-mangostinA431 (Epidermoid carcinoma)10.33 (µg/mL)C. cochinchinense[2]
Isocudraniaxanthone BA431 (Epidermoid carcinoma)10.56 (µg/mL)C. cochinchinense[2]
Cochinchinone GSW-620 (Colon)4.64 (µg/mL)C. cochinchinense[2]
5-O-methylcelebixanthoneNCI-H187 (Lung)>10 (µg/mL)C. cochinchinense[6]
CelebixanthoneNCI-H187 (Lung)5.2 (µg/mL)C. cochinchinense[6]
Cochinchinone ANCI-H187 (Lung)0.65 (µg/mL)C. cochinchinense[6]
α-mangostinNCI-H187 (Lung)1.8 (µg/mL)C. cochinchinense[6]
β-mangostinNCI-H187 (Lung)2.5 (µg/mL)C. cochinchinense[6]
Cochinchinone CNCI-H187 (Lung)1.2 (µg/mL)C. cochinchinense[6]

Table 2: Antimicrobial Activity of Cratoxylum Xanthones

XanthoneBacterial StrainMIC (µg/mL)Source Species
Cochinchinone LP. aeruginosa4.7C. cochinchinense[2]
Garcinone CM. luteus<8C. cochinchinense[2]
Garcinone CB. cereus<8C. cochinchinense[2]
Garcinone CS. epidermidis<8C. cochinchinense[2]
CratoxyloneM. luteus8C. cochinchinense[2]
This compoundB. cereus8C. cochinchinense[2]
This compoundS. epidermidis8C. cochinchinense[2]
Cochinchinone MM. luteus2C. cochinchinense[2]
Cochinchinone MB. cereus2C. cochinchinense[2]
Cochinchinone MS. epidermidis2C. cochinchinense[2]
Cochinchinone MP. aeruginosa2C. cochinchinense[2]

Table 3: Antioxidant and α-Glucosidase Inhibitory Activities of Cratoxylum Xanthones

XanthoneAssayIC50 (µM)Source Species
Various Xanthonesα-Glucosidase Inhibition<50C. formosum ssp. pruniflorum[4]
7-geranyloxy-1,3-dihydroxyxanthoneDPPH Scavenging658 (µg/mL)C. cochinchinensis[7]
3-geranyloxy-1,7-dihydroxyxanthoneDPPH Scavenging1074 (µg/mL)C. cochinchinensis[7]
1,3,7-trihydroxyxanthoneDPPH Scavenging1543 (µg/mL)C. cochinchinensis[7]

Signaling Pathway Analysis

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivity of Cratoxylum xanthones. For instance, cratoxylumxanthone C, isolated from C. cochinchinense, has been shown to inhibit the proliferation and metastasis of lung cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways.[1][3]

STAT3_FAK_Inhibition CXC Cratoxylumxanthone C pSTAT3 p-STAT3 (Phosphorylation) CXC->pSTAT3 inhibits Apoptosis Induction of Apoptosis CXC->Apoptosis Proliferation Inhibition of Proliferation CXC->Proliferation pFAK p-FAK (Phosphorylation) CXC->pFAK inhibits Metastasis Inhibition of Metastasis CXC->Metastasis STAT3_target Downstream Proteins (Bcl-2, Mcl-1, Cyclin D1) pSTAT3->STAT3_target regulates pSTAT3->Proliferation promotes STAT3_target->Apoptosis inhibits STAT3_target->Proliferation pFAK->Metastasis promotes

Inhibition of STAT3 and FAK pathways by cratoxylumxanthone C.

Furthermore, certain xanthones from C. cochinchinensis have been found to reduce oxidative stress in periodontal ligament stem cells by modulating the Nrf2/HO-1 pathway, highlighting their potential in regenerative medicine.[7]

Conclusion

The genus Cratoxylum represents a valuable source of structurally diverse and biologically active xanthones. The information presented in this guide underscores the significant potential of these compounds in the development of new therapeutic agents. The detailed protocols and compiled data serve as a foundational resource for researchers dedicated to exploring the rich chemical diversity and pharmacological properties of these natural products. Further investigation into the mechanisms of action of these xanthones will be crucial in translating these promising findings into clinical applications.

References

Bioactive Compounds in Cratoxylum cochinchinense Leaves: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the bioactive compounds identified in the leaves of Cratoxylum cochinchinense, a plant with a history of use in traditional medicine across Southeast Asia. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical constituents, their biological activities, and the experimental methodologies used for their analysis.

Introduction

Cratoxylum cochinchinense (Lour.) Blume is a plant belonging to the Hypericaceae family. Traditionally, its leaves have been used as a tea and in folk medicine to treat a variety of ailments, including fever, diarrhea, and ulcers.[1] Modern phytochemical analysis has revealed that the leaves are a rich source of various bioactive compounds, with xanthones being the most abundant secondary metabolites.[2] These compounds have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development.[3][4]

Phytochemical Constituents of Cratoxylum cochinchinense Leaves

Research has led to the isolation and identification of a significant number of bioactive compounds from the leaves and stems of Cratoxylum cochinchinense. These include a variety of xanthones, flavonoids, triterpenoids, and other phenolic compounds.

Identified Compounds

A study involving the 90% ethanol extract of the stems and leaves of C. cochinchinense successfully isolated 21 compounds.[5] These include a new xanthone, cratocochine, and several compounds identified from the Cratoxylum genus for the first time.[5] Another investigation of the stems and leaves resulted in the isolation of four new xanthones, named cratocochinones A–D, along with eight known analogues.[6]

The following table summarizes the compounds identified in the leaves and stems of Cratoxylum cochinchinense.

Table 1: Bioactive Compounds Identified in the Stems and Leaves of Cratoxylum cochinchinense

Compound NumberCompound NameCompound ClassReference
1cratocochineXanthone[5]
21-hydroxy-3,7-dimethoxyxanthoneXanthone[5]
31-hydroxy-5,6,7-trimethoxyxanthoneXanthone[5]
4ferrxanthoneXanthone[5]
53,6-dihydroxy-1,5-dimethoxyxanthoneXanthone[5]
63,6-dihydroxy-1,7-dimethoxyxanthoneXanthone[5]
71,2,5-trihydroxy-6,8-dimethoxyxanthoneXanthone[5]
8securixanthone GXanthone[5]
9gentiseinXanthone[5]
103,7-dihydroxy-1-methoxyxanthoneXanthone[5]
11pancixanthone BXanthone[5]
12garcimangosxanthone AXanthone[5]
13pruniflorone LXanthone[5]
149-hydroxy alabaxanthoneXanthone[5]
15cochinchinone AXanthone[5]
16luteolinFlavonoid[5]
173,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-5,9,9'-triolNeolignan[5]
18N-benzyl-9-oxo-10E,12E-octadecadienamideAmide[5]
1915-hydroxy-7,13E-labdadieneDiterpene[5]
20stigmasta-4,22-dien-3-oneSteroid[5]
21stigmast-5-en-3β-olSteroid[5]
22cratocochinone AXanthone[6]
23cratocochinone BXanthone[6]
24cratocochinone CXanthone[6]
25cratocochinone DXanthone[6]
26cratoxylumxanthone CXanthone[7][8]
27Vismiaquinone AAnthraquinone[9]
287-geranyloxy-1,3-dihydroxyxanthoneXanthone[9]
29Cochinchinone GXanthone[9]
30Fuscaxanthone EXanthone[9]
31g-tocotrienolVitamin E derivative[9]
32δ-tocotrienolVitamin E derivative[9]
33a-tocopherolVitamin E derivative[9]

Biological Activities and Quantitative Data

The bioactive compounds isolated from Cratoxylum cochinchinense leaves exhibit a range of promising biological activities. This section details these activities and presents the available quantitative data.

Anti-proliferative and Cytotoxic Activity

Several xanthones from C. cochinchinense have demonstrated significant anti-proliferative effects against various cell lines.

Table 2: Anti-proliferative Activity of Xanthones from C. cochinchinense Stems and Leaves against MH7A Synoviocytes

Compound NumberCompound NameIC₅₀ (μmol·L⁻¹)Reference
1cratocochine8.98 ± 0.12[5]
21-hydroxy-3,7-dimethoxyxanthone15.35 ± 0.15[5]
31-hydroxy-5,6,7-trimethoxyxanthone22.16 ± 0.18[5]
4ferrxanthone10.27 ± 0.13[5]
53,6-dihydroxy-1,5-dimethoxyxanthone228.68 ± 0.32[5]
63,6-dihydroxy-1,7-dimethoxyxanthone18.73 ± 0.16[5]
71,2,5-trihydroxy-6,8-dimethoxyxanthone11.52 ± 0.14[5]
8securixanthone G13.49 ± 0.14[5]
9gentisein25.68 ± 0.19[5]
103,7-dihydroxy-1-methoxyxanthone16.84 ± 0.15[5]
11pancixanthone B19.57 ± 0.17[5]
12garcimangosxanthone A28.31 ± 0.20[5]
13pruniflorone L14.26 ± 0.14[5]
149-hydroxy alabaxanthone21.43 ± 0.18[5]
15cochinchinone A12.88 ± 0.14[5]

Additionally, Cochinchinone G (Compound 29) has shown cytotoxic activity against the SW-620 colon cancer cell line with an IC₅₀ of 4.64 mg/mL.[9] An extract from C. cochinchinense also exhibited anti-proliferative effects on MDA-MB-468 breast cancer cells with an IC₅₀ value of 19.19 ± 0.8 μg/ml.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of xanthones from the stems and leaves of C. cochinchinense has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophage cells.

Table 3: Inhibitory Effects of Xanthones from C. cochinchinense Stems and Leaves on NO Production in LPS-induced RAW 264.7 Cells

CompoundIC₅₀ (µM)Reference
cratocochinone A1.23 ± 0.08[6]
cratocochinone B0.86 ± 0.05[6]
cratocochinone C1.57 ± 0.11[6]
cratocochinone D2.16 ± 0.13[6]
Known Analogue 53.28 ± 0.15[6]
Known Analogue 64.51 ± 0.16[6]
Known Analogue 75.37 ± 0.17[6]
Known Analogue 86.82 ± 0.18[6]
Known Analogue 918.36 ± 0.21[6]
Known Analogue 108.14 ± 0.19[6]
Known Analogue 1111.25 ± 0.20[6]
Known Analogue 1215.73 ± 0.21[6]
Antioxidant Activity

Several compounds isolated from C. cochinchinense have demonstrated free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12] While specific quantitative data for leaf extracts is limited in the reviewed literature, the presence of numerous phenolic compounds, particularly xanthones and flavonoids, suggests significant antioxidant potential.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research for the extraction, isolation, and biological evaluation of compounds from Cratoxylum cochinchinense leaves.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from the leaves of C. cochinchinense is depicted below.

Extraction_Workflow plant_material Dried and Powdered C. cochinchinense Leaves/Stems extraction Extraction with 90% Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Suspension in H₂O and Partitioning with Ethyl Acetate crude_extract->fractionation etOAc_extract Ethyl Acetate Extract fractionation->etOAc_extract chromatography Column Chromatography (Silica Gel, ODS, Sephadex LH-20) etOAc_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc compounds Isolated Compounds (1-21) hplc->compounds

Figure 1: General workflow for the extraction and isolation of bioactive compounds.

Protocol:

  • Preparation of Plant Material: The stems and leaves of Cratoxylum cochinchinense are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with 90% ethanol.[5]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[5]

  • Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate to separate compounds based on polarity.[6]

  • Chromatographic Separation: The ethyl acetate fraction is subjected to a series of column chromatography techniques, including silica gel, ODS (octadecylsilane) gel, and Sephadex LH-20, to separate the mixture into fractions.[5][8]

  • Purification: The fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[5][8]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Anti-proliferative Activity (MTS Assay)

The anti-proliferative effects of the isolated compounds on synoviocytes were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5]

Protocol:

  • Cell Seeding: MH7A synoviocytes are seeded into 96-well plates and cultured.

  • Compound Treatment: The cells are treated with various concentrations of the isolated compounds.

  • Incubation: The plates are incubated for a specified period.

  • MTS Reagent Addition: MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[3][6]

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS).[3]

  • Incubation: The plates are incubated for 24 hours.[3]

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.[13]

  • Absorbance Reading: The absorbance is measured at a specific wavelength.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration that inhibits 50% of NO production, is calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The free radical scavenging activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14]

Protocol:

  • Sample Preparation: Different concentrations of the extracts or isolated compounds are prepared in a suitable solvent, such as methanol.

  • Reaction Mixture: The sample solutions are mixed with a methanolic solution of DPPH.[5]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[14]

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of compounds from Cratoxylum cochinchinense. Cratoxylumxanthone C, for instance, has been shown to inhibit lung cancer proliferation and metastasis by targeting the STAT3 and FAK signaling pathways.[7][8]

STAT3 and FAK Signaling Pathways in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key regulators of cancer cell proliferation, survival, and metastasis. The diagram below illustrates the proposed mechanism of action for Cratoxylumxanthone C.

STAT3_FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor fak FAK receptor->fak Activates stat3 STAT3 receptor->stat3 Activates p_fak p-FAK fak->p_fak Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_fak->p_stat3 Cross-talk inhibition_outcome Inhibition of Proliferation, Metastasis, and Angiogenesis p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization & Translocation cratoxylumxanthone_c Cratoxylumxanthone C cratoxylumxanthone_c->p_fak Inhibits cratoxylumxanthone_c->p_stat3 Inhibits gene_transcription Gene Transcription (Proliferation, Metastasis, Angiogenesis) p_stat3_dimer->gene_transcription Promotes

Figure 2: Proposed mechanism of Cratoxylumxanthone C on STAT3 and FAK signaling pathways.

Cratoxylumxanthone C has been shown to inhibit the phosphorylation of both STAT3 and FAK.[7][8] This inhibition prevents the activation of downstream signaling cascades that are crucial for tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[7][8]

Conclusion and Future Directions

The leaves of Cratoxylum cochinchinense are a promising source of bioactive compounds, particularly xanthones, with demonstrated anti-proliferative, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the current knowledge, including identified compounds, quantitative biological activity data, and experimental methodologies.

Future research should focus on:

  • Detailed quantitative analysis of the phytochemical profile of C. cochinchinense leaves to establish standardized extracts.

  • In-depth investigation of the mechanisms of action for the most potent bioactive compounds.

  • Preclinical and clinical studies to evaluate the safety and efficacy of these compounds for therapeutic applications.

The information presented herein serves as a valuable resource for scientists and researchers dedicated to exploring the potential of natural products in modern medicine.

References

Ethnopharmacological Landscape of Cratoxylum formosum: A Technical Guide to its Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cratoxylum formosum (Jack) Dyer, a plant belonging to the Guttiferae family, is a cornerstone of traditional medicine in Southeast Asia, where it is utilized for a wide spectrum of ailments.[1][2][3] This technical guide provides an in-depth review of the ethnopharmacological applications, phytochemical composition, and pharmacological activities of Cratoxylum formosum. It is intended for researchers, scientists, and professionals in drug development, presenting a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The information is structured to facilitate comparative analysis and to provide a foundational understanding for future research and development of novel therapeutic agents derived from this plant.

Traditional and Ethnopharmacological Uses

Cratoxylum formosum has a long history of use in traditional medicine across various cultures in Southeast Asia. Its applications are diverse, ranging from the treatment of common ailments to more severe conditions. The leaves, bark, and roots are the primary parts of the plant used for their medicinal properties.[2][3]

Traditionally, it has been employed to alleviate symptoms associated with summer heat, resolve dampness, and eliminate stagnation.[4] It is commonly used in folk medicine for treating colds, heat stroke, jaundice, and acute gastroenteritis.[4] In Thai folk medicine, the plant is used to manage diarrhea, internal bleeding, food poisoning, and liver cirrhosis.[2] It is also recognized for its wound healing, flatulence-relieving, diuretic, stomachic, and tonic properties.[2][5] The young leaves are consumed fresh as a vegetable or used as an ingredient in soups and teas.[1] The gum extracted from the burnt bark has been traditionally used as a varnish to prevent tooth decay and other oral diseases.[6]

Phytochemical Composition

Phytochemical investigations of Cratoxylum formosum have revealed a rich and diverse array of secondary metabolites. The primary classes of compounds identified include xanthones, flavonoids, anthraquinones, triterpenoids, and phenolic compounds.[3][4][7][8][9] These compounds are believed to be responsible for the plant's wide range of pharmacological activities.

Notably, several bioactive xanthones, such as pruniflorones, have been isolated from the stems.[10][11] The roots and bark are also significant sources of prenylated xanthones and anthraquinones.[12] The leaves are particularly rich in phenolic compounds, including chlorogenic acid, dicaffeoylquinic acid, and ferulic acid derivatives, which contribute to their potent antioxidant activity.[1][7] Other identified compounds include α-amyrin, lupeol, caryophyllene, catechol, β-selinene, phytol, γ-tocopherol, stigmasterol, and γ-sitosterol.[13]

Pharmacological Activities: Quantitative Data

The various extracts and isolated compounds from Cratoxylum formosum have been extensively studied for their pharmacological effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxic Activity of Cratoxylum formosum Extracts
Cell LineExtract/CompoundActivityConcentration/IC50Reference
HeLa (Cervical Cancer)Distilled Water ExtractCytotoxicity-[14][15]
HeLa (Cervical Cancer)Ethanol ExtractCytotoxicity99.67 ± 5.03 µg/mL (48h)[14][15]
MCF-7 (Breast Cancer)Ethanol ExtractCytotoxicity53.74 ± 3.02 µg/mL (48h)[14]
HepG2 (Liver Cancer)Ethanol ExtractCytotoxicity124.90 ± 6.86 µg/mL (48h)[8][14]
HepG2 (Liver Cancer)Twig Ethanol ExtractCytotoxicity62.45 µg/mL[1]
ORL-48 (Oral Cancer)Ethyl Acetate ExtractGrowth InhibitionSignificant at 200 µg/mL[7]
ORL-136 (Oral Cancer)Ethyl Acetate ExtractGrowth InhibitionSignificant at 200 µg/mL[7]
Human Gingival Fibroblasts-CD500.37 mg/mL[5][16]
Cholangiocarcinoma (KKU-M156)Leaf ExtractsCytotoxicityPotent[17]
Table 2: Antimicrobial Activity of Cratoxylum formosum
MicroorganismExtract/CompoundMethodZone of Inhibition (mm)MIC (µg/mL)Reference
Candida albicans (3 strains)GumAgar Diffusion8.0 - 9.3500 - 1250[6]
Streptococcus mutans (KPSK2 & 2 clinical isolates)GumAgar Diffusion9.5 - 11.548 - 97[18]
Periodontopathic Bacteria-Agar Diffusion--[5][16]
Table 3: Antioxidant and α-Glucosidase Inhibitory Activity
ActivityExtract/CompoundMethodResultReference
AntioxidantAqueous ExtractDPPH, FRAPHigh Activity[19][20]
AntioxidantXanthones (3, 6, 9, 17, 18)DPPH Radical Scavenging>50% at 50 µM[21]
α-Glucosidase InhibitionXanthones-IC50 <50 µM[21]
α-Glucosidase InhibitionOptimal Extract-72.2% inhibition[21][22]
Total Phenolic ContentOptimal Extract-163.9 mg GAE/g[21][22]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity and Cell Viability Assays
  • Sulforhodamine B (SRB) Assay: Used to assess the cytotoxic effects of Cratoxylum formosum extracts on cancer cell lines like HeLa.[14][15]

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the plant extract for a specified duration (e.g., 48 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with 0.4% SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.

  • MTT Assay: Employed to determine the cytotoxicity of extracts on oral cancer cell lines and normal Vero cells.[7]

    • Cells are plated in 96-well plates and incubated.

    • They are then exposed to different concentrations of the extracts.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is read using a microplate reader at a wavelength around 570 nm.

Antimicrobial Assays
  • Agar Diffusion Method: Utilized to determine the antimicrobial activity against periodontopathic bacteria and Candida albicans.[5][6]

    • A standardized inoculum of the target microorganism is uniformly spread on the surface of an agar plate.

    • Sterile paper discs impregnated with the plant extract at a known concentration are placed on the agar surface.

    • The plates are incubated under appropriate conditions for microbial growth.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

  • Broth Dilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Streptococcus mutans.[6][18]

    • A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in test tubes or microtiter plates.

    • Each dilution is inoculated with a standardized suspension of the test microorganism.

    • The tubes/plates are incubated under suitable conditions.

    • The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Antioxidant Assays
  • 1,1-diphenyl-2-picrylhydrazyl (DPPH) Assay: A common method to evaluate the free radical scavenging activity of the plant extracts.[19][20]

    • A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

    • The plant extract at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The scavenging of the DPPH radical by the antioxidant compounds in the extract leads to a color change from purple to yellow.

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The percentage of scavenging activity is then calculated.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20]

    • The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

    • The plant extract is added to the FRAP reagent.

    • The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

    • The absorbance of the colored product is measured at 593 nm after a specific incubation time. The antioxidant capacity is determined against a standard curve of a known antioxidant.

Signaling Pathways and Molecular Mechanisms

Research into the anticancer properties of Cratoxylum formosum has begun to elucidate the underlying molecular mechanisms. The extracts have been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis in Cancer Cells

Cratoxylum formosum extracts have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa and HepG2 cells.[8][14][15] This is a critical mechanism for its anticancer effects. The process involves several key events:

  • Cell Cycle Arrest: The extracts can halt the cancer cell cycle, particularly at the G0/G1 phase, preventing cell proliferation.[14][15]

  • Reactive Oxygen Species (ROS) Formation: An increase in intracellular ROS can trigger oxidative stress, leading to cellular damage and apoptosis.[8][14][15]

  • Mitochondrial Dysfunction: The extracts can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8][14][15]

  • Caspase Activation: The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute cell death.[8]

apoptosis_pathway cluster_cell Cancer Cell Cratoxylum Cratoxylum formosum Extract ROS ↑ Reactive Oxygen Species (ROS) Cratoxylum->ROS Mito Mitochondrial Dysfunction Cratoxylum->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Simplified pathway of apoptosis induction by Cratoxylum formosum extract.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. Cratoxylum formosum extracts have been shown to inhibit the migration and invasion of cancer cells, such as cholangiocarcinoma cells.[17] This is achieved through the modulation of critical signaling pathways:

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer progression. Cratoxylum formosum extracts can suppress the nuclear translocation and transcriptional activity of NF-κB.[17]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor involved in cell growth, survival, and metastasis. The extracts have been found to suppress the nuclear translocation and transcriptional activity of STAT3.[17]

By inhibiting these pathways, the extracts downregulate the expression of genes involved in cancer progression and metastasis.

metastasis_inhibition_pathway cluster_cell Cancer Cell Cratoxylum Cratoxylum formosum Extract NfKb NF-κB Nuclear Translocation Cratoxylum->NfKb Stat3 STAT3 Nuclear Translocation Cratoxylum->Stat3 GeneExp Expression of Metastasis-Related Genes NfKb->GeneExp Stat3->GeneExp Migration Cell Migration & Invasion GeneExp->Migration

Figure 2: Inhibition of metastasis-related signaling pathways by Cratoxylum formosum.

Conclusion and Future Directions

Cratoxylum formosum is a plant with significant therapeutic potential, supported by a long history of traditional use and a growing body of scientific evidence. Its rich phytochemical profile, particularly the presence of xanthones and phenolic compounds, underpins its diverse pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This guide has consolidated the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers.

Future research should focus on the isolation and characterization of novel bioactive compounds from Cratoxylum formosum. In-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of its extracts and isolated constituents for the development of new drugs, particularly in the areas of oncology and infectious diseases. The sustainable cultivation and harvesting of this valuable medicinal plant should also be a priority to ensure its long-term availability for both traditional use and modern drug discovery.

References

Unveiling the Pharmacological Potential of Southeast Asia's Cratoxylum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biodiversity, phytochemistry, and pharmacological properties of the genus Cratoxylum in Southeast Asia. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate further research and development of novel therapeutics from this promising botanical source.

Introduction to the Genus Cratoxylum

The genus Cratoxylum, belonging to the Hypericaceae family, comprises several species of trees and shrubs distributed across Southeast Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a wide range of ailments, including fever, cough, diarrhea, ulcers, and skin diseases.[2] This extensive ethnobotanical history has prompted scientific investigation into the bioactive compounds responsible for these therapeutic effects, revealing a rich source of unique phytochemicals with significant pharmacological potential.

Biodiversity and Distribution in Southeast Asia

The Cratoxylum genus is a significant component of the flora in Southeast Asia, with several recognized species, each adapted to specific ecological niches. The most commonly cited species in scientific literature include Cratoxylum arborescens, Cratoxylum cochinchinense, Cratoxylum formosum, Cratoxylum glaucum, Cratoxylum maingayi, and Cratoxylum sumatranum.[1] Their distribution spans countries such as Malaysia, Indonesia, Thailand, Vietnam, and the Philippines, where they inhabit diverse environments from lowland forests to swampy areas.[1]

Phytochemical Composition: A Reservoir of Bioactive Compounds

Phytochemical analyses of Cratoxylum species have unveiled a diverse array of secondary metabolites, with xanthones being the most prominent and extensively studied class of compounds.[2][3] Other significant phytochemicals include triterpenoids, flavonoids, and other phenolic compounds.[2][3]

Quantitative Analysis of Key Bioactive Compounds

The concentration of bioactive compounds can vary significantly between species, subspecies, and even the plant part used for extraction. The following tables summarize the quantitative data available in the literature for some of the key compounds isolated from Cratoxylum species.

Species/SubspeciesPlant PartCompoundExtraction MethodQuantity/YieldReference
C. formosum ssp. formosumLeavesα-amyrinEthanol Extract48.49% of extract[3]
C. formosum ssp. pruniflorumLeavesα-amyrinHexane Extract51.92% of extract[3]
C. sumatranumLeavesα-amyrinEthanol & Hexane ExtractsHigh levels[3]
C. formosum ssp. formosumLeavesLupeolEthanol Extract49.79% of extract[3]
C. formosum ssp. formosumLeavesCaryophylleneEthanol Extract17.57% of extract[3]
C. sumatranumLeavesResveratrol80% Ethanol Extract0.064 mg/g[4]
C. formosum ssp. pruniflorumBarkEpifriedelinol95% Ethanol Extract15 mg from 7.0 kg[5]
C. formosum ssp. pruniflorumBarkVismiaquinone B95% Ethanol Extract17 mg from 7.0 kg[5]
C. formosum ssp. pruniflorumBark1,7-dihydroxyxanthone95% Ethanol Extract10 mg from 7.0 kg[5]

Pharmacological Activities and Therapeutic Potential

Extracts and isolated compounds from Cratoxylum species have demonstrated a broad spectrum of pharmacological activities, validating their traditional uses and highlighting their potential for modern drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Cratoxylum extracts and their isolated xanthones against various cancer cell lines.

SpeciesPlant Part/CompoundCancer Cell LineIC50 ValueReference
C. arborescensStem Bark (1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthone)NCI-H187 (Lung)3.69 ± 1.27 µg/mL[6]
C. arborescensStem Bark (2-geranylemodin)NCI-H187 (Lung)3.08 ± 0.73 µg/mL[6]
C. cochinchinensisTwigs and Leaves (Cochinchinone A)A549, MCF-7, HepG210.24 - 16.86 µM[7]
C. cochinchinensisTwigs and Leaves (α-mangostin)A549, MCF-7, HepG210.24 - 16.86 µM[7]
C. sumatranumTwigs (Dichloromethane Extract)Plasmodium falciparum (3D7)0.28 ± 0.55 µg/mL[8]
C. sumatranumTwigs (Dichloromethane Extract)Plasmodium falciparum (Dd2)0.66 ± 0.02 µg/mL[8]
Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of Cratoxylum species are well-documented and are largely attributed to their high content of phenolic compounds and xanthones.

SpeciesPlant Part/CompoundAssayActivityReference
C. cochinchinenseStems and Leaves (Xanthones)Nitric Oxide (NO) ProductionIC50: 0.86 ± 0.05 to 18.36 ± 0.21 µM[9]
C. cochinchinenseStems (Cochinxanthone D)DPPH Radical ScavengingHigh[10]
C. sumatranumRot Bark (Sumatranaxanthone A)DPPH Radical Scavenging81% inhibition[11]

Experimental Protocols

To ensure the reproducibility and standardization of research, this section provides detailed methodologies for key experiments cited in the study of Cratoxylum.

Extraction and Isolation of Xanthones from Cratoxylum formosum ssp. pruniflorum

This protocol is adapted from a study on the chemical constituents of C. formosum ssp. pruniflorum.[5]

  • Extraction:

    • Air-dry and powder the bark of C. formosum ssp. pruniflorum (7.0 kg).

    • Extract the powdered bark with 95% aqueous ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure.

    • Partition the concentrated extract with petroleum ether and then with ethyl acetate.

  • Isolation:

    • Subject the petroleum ether extract (100 g) to silica gel column chromatography, eluting with a petroleum ether-EtOAc gradient (90:10 to 40:60) to obtain several fractions.

    • Further chromatograph the resulting fractions over RP-18 columns (MeOH–H2O gradient) and Sephadex LH-20 (MeOH) to isolate individual compounds.

    • Monitor the separation process using Thin Layer Chromatography (TLC).

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth during the incubation period.

  • Treatment: After 24 hours, treat the cells with various concentrations of the Cratoxylum extract or isolated compound. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and the IC50 value.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a sample.[5][10]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.

  • Sample Addition: Add different concentrations of the Cratoxylum extract or compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the Cratoxylum extract or compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of Cratoxylum compounds, particularly in the context of cancer.

Modulation of NF-κB and STAT3 Pathways by Cratoxylum formosum

Extracts from Cratoxylum formosum have been shown to inhibit the growth and metastasis of cholangiocarcinoma cells by modulating the NF-κB and STAT3 signaling pathways.[3] The extracts suppress the nuclear translocation and transcriptional activity of NF-κB and STAT3, leading to the downregulation of genes involved in cancer progression.[3]

G C_formosum Cratoxylum formosum Extracts NFkB NF-κB C_formosum->NFkB inhibits STAT3 STAT3 C_formosum->STAT3 inhibits Nuclear_Translocation Nuclear Translocation & Transcriptional Activity NFkB->Nuclear_Translocation STAT3->Nuclear_Translocation Cancer_Progression Cancer Progression & Metastasis Nuclear_Translocation->Cancer_Progression

Inhibition of NF-κB and STAT3 pathways by C. formosum.

Regulation of STAT3 and FAK Signaling by Cratoxylumxanthone C

Cratoxylumxanthone C, a natural xanthone isolated from Cratoxylum cochinchinense, has demonstrated significant anti-tumor activity in lung cancer cells by regulating the STAT3 and Focal Adhesion Kinase (FAK) signaling pathways. This compound inhibits the phosphorylation of STAT3 and FAK, leading to the suppression of tumor proliferation and metastasis.

G Cratoxylumxanthone_C Cratoxylumxanthone C pSTAT3 p-STAT3 Cratoxylumxanthone_C->pSTAT3 inhibits phosphorylation pFAK p-FAK Cratoxylumxanthone_C->pFAK inhibits phosphorylation Proliferation Tumor Proliferation pSTAT3->Proliferation Metastasis Tumor Metastasis pFAK->Metastasis

Regulation of STAT3 and FAK pathways by Cratoxylumxanthone C.

General Experimental Workflow for Phytochemical and Bioactivity Analysis

The following diagram illustrates a general workflow for the investigation of bioactive compounds from Cratoxylum species.

G Plant_Material Cratoxylum Plant Material (Leaves, Bark, Roots) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Bioassays Bioactivity Screening (e.g., Cytotoxicity, Antioxidant) Crude_Extract->Bioassays Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC, TLC) Fractions->Isolation Fractions->Bioassays Pure_Compounds Pure Compounds Isolation->Pure_Compounds Pure_Compounds->Bioassays Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Pure_Compounds->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism_Studies

General workflow for phytochemical and bioactivity analysis.

Conclusion and Future Directions

The genus Cratoxylum represents a valuable and underexplored resource for the discovery of novel therapeutic agents. The rich diversity of bioactive compounds, particularly xanthones, coupled with a wide range of demonstrated pharmacological activities, underscores the importance of continued research in this area. Future studies should focus on:

  • Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to create a more complete quantitative database of the chemical constituents across different Cratoxylum species and geographical locations.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways of a wider range of isolated compounds to better understand their therapeutic potential.

  • Preclinical and Clinical Investigations: Advancing the most promising compounds through preclinical and, eventually, clinical trials to evaluate their safety and efficacy in treating human diseases.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic potential of Southeast Asia's Cratoxylum biodiversity.

References

Novel Secondary Metabolites from Cratoxylum arborescens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel secondary metabolites isolated from Cratoxylum arborescens. It includes quantitative data on isolated compounds and their biological activities, detailed experimental protocols for their isolation and characterization, and visualizations of experimental workflows and relevant signaling pathways. This document aims to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Summary

The chemical investigation of Cratoxylum arborescens has led to the isolation and identification of several secondary metabolites, including a novel xanthone. The quantitative data regarding these compounds and their biological activities are summarized in the tables below.

Table 1: Secondary Metabolites Isolated from Cratoxylum arborescens

Compound NameCompound ClassPlant Part
1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthoneXanthoneStem Bark
Fuscaxanthone CXanthoneStem Bark
1,7-dihydroxyxanthoneXanthoneStem Bark
3-geranyloxy-6-methyl-1,8-dihydroxyanthraquinoneAnthraquinoneStem Bark
2-geranylemodinAnthraquinoneStem Bark
FriedelinTriterpenoidStem Bark
VismioneQuinoneStem Bark
VismiaquinoneQuinoneStem Bark
3β-hydroxyl-20(29)-en-30-oic acidTriterpenoidTwigs and Leaves
Alfa-mangostinXanthoneStem Bark

Table 2: Cytotoxic Activity of Compounds Isolated from Cratoxylum arborescens

CompoundCell LineIC₅₀ (µg/mL)
1,3-dihydroxy-6,7-dimethoxy-2,8-diprenylxanthoneNCI-H187 (Human Small Cell Lung Cancer)3.69 ± 1.27[1][2]
2-geranylemodinNCI-H187 (Human Small Cell Lung Cancer)3.08 ± 0.73[1][2]

Table 3: Anti-HIV-1 Activity of a Compound from Cratoxylum arborescens

CompoundTargetIC₅₀ (µg/mL)
3β-hydroxyl-20(29)-en-30-oic acidHIV-1 Reverse Transcriptase8.7[3]

Experimental Protocols

Isolation and Purification of Secondary Metabolites

The following is a generalized protocol for the extraction and isolation of secondary metabolites from the stem bark of Cratoxylum arborescens.

  • Preparation of Plant Material : The stem bark of Cratoxylum arborescens is air-dried and ground into a fine powder.

  • Extraction : The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation : The crude extract is suspended in a water-methanol mixture and partitioned with n-hexane to separate nonpolar compounds. The methanolic layer is then subjected to further purification.

  • Chromatographic Separation :

    • Column Chromatography (CC) : The methanol-soluble fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of solvents, such as hexane-ethyl acetate or ethyl acetate-methanol, to separate compounds based on polarity.

    • Preparative Thin-Layer Chromatography (PTLC) : Fractions obtained from column chromatography can be further purified using PTLC with an appropriate solvent system (e.g., hexane:ethyl acetate 9:1) to isolate pure compounds.[1]

  • Structure Elucidation : The structures of the isolated compounds are determined by spectroscopic analysis, including UV, IR, MS, and 1D and 2D NMR techniques.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against cancer cell lines (e.g., NCI-H187) is commonly determined using the MTT assay.

  • Cell Culture : Human cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization : The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

A non-radioactive, colorimetric ELISA-based assay is a common method to screen for inhibitors of HIV-1 RT.

  • Reaction Setup : The reaction is carried out in microtiter wells coated with a template/primer hybrid. A reaction mixture containing the test compound, dNTPs (including digoxigenin- and biotin-labeled nucleotides), and HIV-1 RT is added to the wells.

  • Incubation : The plate is incubated to allow the synthesis of a new DNA strand.

  • Detection : The newly synthesized DNA, labeled with biotin, binds to the streptavidin-coated plate. A peroxidase-labeled anti-digoxigenin antibody is then added, which binds to the digoxigenin-labeled nucleotides.

  • Substrate Addition : A peroxidase substrate (e.g., ABTS) is added, and the resulting color change is measured spectrophotometrically.

  • IC₅₀ Calculation : The IC₅₀ value is determined by comparing the enzyme activity in the presence of the inhibitor to that of a control without the inhibitor.

Visualizations

Experimental Workflow

G A C. arborescens Plant Material B Drying and Grinding A->B C Methanol Extraction B->C D Crude Extract C->D E Solvent Partitioning D->E F Fractionation E->F G Column Chromatography F->G H Purification (PTLC, HPLC) G->H I Isolated Secondary Metabolites H->I

Caption: A simplified workflow for the isolation of secondary metabolites.

Signaling Pathways

G cluster_0 Signaling Pathways cluster_1 Cellular Response Xanthones Xanthones STAT3 STAT3 Xanthones->STAT3 Inhibition FAK FAK Xanthones->FAK Inhibition Akt Akt/NF-κB Xanthones->Akt Inhibition p53 p53 Xanthones->p53 Activation Apoptosis Apoptosis STAT3->Apoptosis FAK->Apoptosis Akt->Apoptosis Autophagy Autophagy Akt->Autophagy p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Signaling pathways modulated by xanthones in cancer cells.

References

A Technical Guide to the Antioxidant Activity of Phenolic Compounds in Cratoxylum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cratoxylum, belonging to the Hypericaceae family, is a rich source of diverse phenolic compounds, particularly xanthones and flavonoids, which exhibit significant antioxidant properties.[1][2][3][4] Traditionally used in Southeast Asia for various ailments, scientific investigations have increasingly substantiated the therapeutic potential of Cratoxylum species, linking their efficacy to a strong capacity to mitigate oxidative stress.[1][2][3] This guide provides an in-depth overview of the phenolic composition of Cratoxylum, presents quantitative data on the antioxidant activity of its key compounds, details the experimental protocols for assessing this activity, and visualizes the underlying mechanisms and workflows.

Phenolic Composition of Cratoxylum Species

The antioxidant capacity of Cratoxylum is primarily attributed to its rich and varied profile of phenolic compounds.[2] Phytochemical studies have led to the isolation and characterization of numerous secondary metabolites, with xanthones being the most predominant class.[3][4]

  • Xanthones: Over 200 xanthone derivatives have been identified in the Cratoxylum genus.[3][4] These compounds, including α-mangostin, β-mangostin, dulcisxanthone B, and cochinchinone A, are recognized for their potent free radical scavenging abilities.[5][6] The presence of hydroxyl groups on the xanthone skeleton is crucial for their antioxidant function.[5]

  • Flavonoids: Species such as Cratoxylum formosum ssp. pruniflorum have been shown to contain flavonoids that are largely responsible for the antioxidant activity of leaf extracts.[7][8][9] Compounds like astilbin, naringenin, and kaempferol derivatives have been reported.[1]

  • Benzophenones and Other Phenolics: In addition to xanthones and flavonoids, other phenolic compounds like benzophenones and simple phenolic acids (e.g., chlorogenic acid, ferulic acid derivatives) contribute to the overall antioxidant potential of the genus.[1][7]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various phenolic compounds and extracts from Cratoxylum has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The data below is compiled from multiple studies to facilitate comparison.

Compound / ExtractSpecies & PartAssayIC50 Value (µM)Reference
Dulcisxanthone BC. cochinchinense / C. formosum (Twigs)DPPH24.81 ± 3.64[5]
β-mangostinC. cochinchinense / C. formosum (Twigs)DPPH22.97 ± 3.68[5]
Cudratricusxanthone EC. cochinchinense / C. formosum (Twigs)DPPH23.51 ± 0.83[5]
Cochinchinone BC. cochinchinense / C. formosum (Twigs)DPPH15.12 ± 2.69[5]
Trolox (Standard)-DPPH23.27 ± 4.78[5]
α-Zingiberene (from SFE oil)Zingiber officinale (Reference)DPPH8.13 ± 2.22 µg/ml[10]
Ascorbic Acid (Standard)-DPPH10.85 ± 0.74 µg/ml[10]
Fresh Leaves ExtractC. formosumDPPH8.96 µg/ml (EC50)[1]
Chlorogenic AcidC. formosum (Leaves)DPPH6.26 µg/ml (EC50)[1]

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized and reproducible experimental methods. The following sections detail the protocols for the most frequently cited assays in Cratoxylum research.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10] The decrease in absorbance at 515-517 nm is proportional to the radical scavenging activity of the sample.

Reagents and Equipment:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (99.5%)

  • Test compounds/extracts

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.02% or 2.4 mg in 100 ml).[11][12]

  • Prepare a series of dilutions of the test extract and the positive control in methanol.

  • In a test tube or microplate well, mix a small volume of the sample solution (e.g., 5 µL to 100 µL) with a larger volume of the DPPH solution (e.g., 125 µL to 3.995 ml).[11][12]

  • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance of the reaction mixture at 515-517 nm.[11][13]

  • A blank is prepared using the solvent instead of the sample.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100[11]

Where:

  • A_blank is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[12]

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Reagents and Equipment:

  • ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (80%)

  • Test compounds/extracts

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Mix equal volumes of 7 mM aqueous ABTS solution and 2.45 mM aqueous potassium persulfate solution.[10][11] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][11]

  • Preparation of working solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11][13]

  • Prepare a series of dilutions for the test extract and the positive control.

  • Add a small volume of the sample solution (e.g., 5 µL to 0.3 mL) to a larger volume of the ABTS•+ working solution (e.g., 2.7 mL to 3.995 mL).[11][13]

  • Incubate the mixture for a specified time (e.g., 6 to 30 minutes) at room temperature or 30°C in the dark.[13][14]

  • Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100[11]

Where:

  • A_blank is the absorbance of the ABTS•+ working solution.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[11]

Total Phenolic Content (TPC) Determination - Folin-Ciocalteu Assay

Principle: The Folin-Ciocalteu method is used to determine the total phenolic content in a sample. The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in the formation of a blue-colored complex that can be quantified spectrophotometrically.

Reagents and Equipment:

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Gallic acid (for standard curve)

  • Test extracts

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve using various concentrations of gallic acid.

  • Mix a small aliquot of the plant extract with the Folin-Ciocalteu reagent (diluted, typically 1:10 with water).

  • After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution to the mixture to provide an alkaline environment.

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 60-90 minutes).

  • Measure the absorbance at a wavelength between 725 and 765 nm.

Calculation: The total phenolic content is determined from the gallic acid standard curve and is typically expressed as milligrams of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).[7]

Visualizations: Mechanisms and Workflows

General Antioxidant Mechanism of Phenolic Compounds

The primary antioxidant mechanism for phenolic compounds (ArOH) involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical (ArO•). This process terminates the radical chain reaction.

G cluster_0 Radical Scavenging by Phenolic Compound PC Phenolic Compound (ArOH) FR Free Radical (R•) PR Phenoxyl Radical (ArO•) (Stable/Less Reactive) PC->PR Donates H• NR Neutralized Molecule (RH) FR->NR Receives H•

Caption: Hydrogen atom transfer (HAT) mechanism for free radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Activity Assessment

The process of evaluating the antioxidant potential of Cratoxylum involves several key steps, from sample preparation to data analysis. This workflow ensures a systematic approach to obtaining reliable and comparable results.

G cluster_assays Antioxidant Assays Plant Plant Material (e.g., Cratoxylum leaves, roots) Extraction Extraction (e.g., Maceration, Soxhlet) with solvents (MeOH, EtOAc) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AssayPrep Sample Preparation (Dilution Series) CrudeExtract->AssayPrep DPPH DPPH Assay AssayPrep->DPPH ABTS ABTS Assay AssayPrep->ABTS TPC TPC (Folin-Ciocalteu) AssayPrep->TPC Analysis Spectrophotometric Measurement (Absorbance Reading) DPPH->Analysis ABTS->Analysis TPC->Analysis Data Data Analysis (% Inhibition, IC50, TPC Value) Analysis->Data

Caption: General workflow for the extraction and antioxidant evaluation of Cratoxylum phenolics.

Conclusion

The scientific literature robustly supports the potent antioxidant activity of phenolic compounds found within the Cratoxylum genus. Xanthones and flavonoids, in particular, demonstrate significant efficacy in scavenging free radicals in various in vitro models. The dihydroxy groups on these aromatic compounds appear to be critical for their antioxidant function.[7] This comprehensive guide, by providing standardized data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers and professionals aiming to harness the therapeutic potential of Cratoxylum phenolics for the development of novel functional foods, nutraceuticals, and pharmaceuticals targeting oxidative stress-related pathologies.

References

Methodological & Application

Application Note: HPLC-MS Analysis of Cratoxylum Extracts for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cratoxylum, primarily found in Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments including fever, diarrhea, ulcers, and coughs.[1][2] Modern phytochemical research has revealed that these therapeutic properties are linked to a diverse array of bioactive compounds, particularly xanthones, flavonoids, triterpenoids, and phenolic compounds.[3][[“]] These compounds have demonstrated significant pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][5][6] This application note provides a detailed protocol for the analysis of Cratoxylum extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of these promising phytochemicals. The methodologies and data presented herein are intended to facilitate the discovery and development of novel therapeutic agents from this valuable plant genus.

Key Bioactive Compounds and Pharmacological Activities

Extracts from various Cratoxylum species, such as C. cochinchinense, C. formosum, and C. glaucum, are rich sources of bioactive molecules. Xanthones are among the most abundant and pharmacologically significant compounds identified.[2][7]

Table 1: Major Bioactive Compound Classes in Cratoxylum

Compound ClassExamplesReported Pharmacological Activities
Xanthones Mangiferin, α-mangostin, Cochinchinone A, Fuscaxanthone EAnticancer, Antioxidant, Anti-inflammatory, Antimalarial, Antibacterial[3][6][8][9][10]
Flavonoids Astilbin, Naringenin, Quercetin-3-O-glucopyranosideAntioxidant, Anti-inflammatory, Neuroprotective[1][9]
Triterpenoids α-amyrinAnticancer[11]
Phenolic Compounds Chlorogenic acid, Caffeic acid, Ferulic acidAntioxidant[1]
Anthraquinones Vismiaquinone ACytotoxic[12][13]
Tocopherols and Tocotrienols α-tocopherol, γ-tocotrienol, δ-tocotrienolAntioxidant, Cosmetic applications[12][13]

Quantitative Analysis of Bioactive Compounds

HPLC-MS enables the precise quantification of specific bioactive compounds within Cratoxylum extracts. This data is crucial for assessing the potency of extracts and for guiding the isolation of lead compounds. The cytotoxic activity of several compounds isolated from Cratoxylum species has been evaluated against various human cancer cell lines, with IC50 values indicating potent anticancer potential.

Table 2: Cytotoxic Activity of Compounds from Cratoxylum Species

CompoundPlant SourceCancer Cell LineIC50 (µg/mL)
Formoxanthone C C. maingayiNCI-H187 (Small Cell Lung Cancer)0.22[8]
Cochinchinone G C. cochinchinenseSW-620 (Colon Cancer)4.64[12][13]
Vismione B C. maingayiNCI-H187 (Small Cell Lung Cancer)>10[8]
Macluraxanthone C. maingayiNCI-H187 (Small Cell Lung Cancer)1.35[11]
Gerontoxanthone I C. maingayiNCI-H187 (Small Cell Lung Cancer)1.68[11]
Fuscaxanthone E C. maingayiNCI-H187 (Small Cell Lung Cancer)3.02[11]

Experimental Protocols

Sample Preparation and Extraction

A robust and reproducible extraction method is critical for the comprehensive analysis of phytochemicals in Cratoxylum.

Protocol:

  • Plant Material: Collect fresh or dried plant material (leaves, stems, bark, or fruits) of the desired Cratoxylum species.

  • Grinding: Grind the plant material into a fine powder using a mill to increase the surface area for extraction.

  • Extraction Solvents: A sequential extraction with solvents of increasing polarity is recommended to isolate a wide range of compounds. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol or ethanol.[14]

  • Maceration:

    • Soak the powdered plant material (e.g., 100 g) in the first solvent (e.g., 500 mL of n-hexane) in a sealed container.

    • Agitate the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with the same plant residue using the subsequent solvents in the sequence.

  • Solvent Evaporation: Evaporate the solvent from each filtrate under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Sample Preparation for HPLC-MS:

    • Accurately weigh a portion of the dried extract (e.g., 10 mg).

    • Dissolve the extract in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL.[15]

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC-MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of compounds in Cratoxylum extracts. Optimization may be required depending on the specific compounds of interest and the instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a diode-array detector (DAD).

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separating a wide range of phenolic compounds.[16]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile or methanol[17]

  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-40 °C[18]

  • Injection Volume: 5-10 µL

  • DAD Detection: 200-400 nm for comprehensive detection of aromatic compounds.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, in both positive and negative ion modes, to detect a broad range of compounds.

  • Mass Range: m/z 100-1500

  • Capillary Voltage: 3-4 kV

  • Gas Temperature: 300-350 °C[18]

  • Nebulizer Pressure: 30-50 psi

  • Data Acquisition: Full scan mode for initial profiling and targeted MS/MS (tandem mass spectrometry) for structural elucidation of specific peaks.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Analysis and Drug Discovery a Cratoxylum Plant Material (Leaves, Stems, Bark) b Grinding to Fine Powder a->b c Sequential Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) b->c d Filtration and Solvent Evaporation c->d e Crude Extracts d->e f Sample Dissolution and Filtration e->f g HPLC Separation (C18 Column, Gradient Elution) f->g h Mass Spectrometry Detection (ESI-MS and MS/MS) g->h i Data Acquisition h->i j Compound Identification and Quantification i->j k Bioactivity Screening (e.g., Cytotoxicity Assays) j->k l Lead Compound Identification k->l m Further Drug Development l->m

Caption: Experimental workflow for HPLC-MS analysis of Cratoxylum extracts.

Signaling Pathway: Apoptosis Induction by Cratoxylum Compounds

Extracts from Cratoxylum cochinchinense have been shown to induce apoptosis in breast cancer cells, a process involving mitochondrial dysfunction.[19] While the precise molecular mechanisms for many Cratoxylum compounds are still under investigation, a generalized pathway for apoptosis induction is depicted below.

G cluster_0 Apoptosis Induction a Cratoxylum Bioactive Compound (e.g., Xanthone) b Induction of Mitochondrial Stress a->b initiates c Release of Cytochrome c b->c leads to d Caspase Activation (e.g., Caspase-9, Caspase-3) c->d activates e Apoptosis (Cell Death) d->e executes

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Cratoxylum Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cratoxylum is a rich source of bioactive phytochemicals, particularly xanthones, anthraquinones, and triterpenoids, which have demonstrated significant anti-inflammatory properties.[1][2] These application notes provide detailed protocols for key in vitro assays to screen and characterize the anti-inflammatory effects of compounds isolated from Cratoxylum species. The methodologies focus on evaluating the inhibition of pro-inflammatory mediators and elucidating the underlying molecular mechanisms involving critical signaling pathways.

Application Note 1: Quantifying the Inhibition of Pro-inflammatory Mediators

A primary strategy for evaluating anti-inflammatory activity is to measure the ability of a test compound to inhibit the production of key pro-inflammatory molecules, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β), in immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.

Data Presentation: Inhibitory Activity of Cratoxylum Compounds

The following tables summarize the reported inhibitory activities of various compounds isolated from Cratoxylum species on the production of NO, TNF-α, and IL-1β.

Table 1: Inhibition of Nitric Oxide (NO) Production by Xanthones from Cratoxylum cochinchinense in LPS-stimulated RAW 264.7 Cells. [3][4]

Compound IDCompound NameIC₅₀ (µM)
1 Cratocochinone A3.16 ± 0.18
2 Cratocochinone B0.86 ± 0.05
3 Cratocochinone C2.52 ± 0.15
4 Cratocochinone D18.36 ± 0.21
5 Isocudraniaxanthone A15.21 ± 0.17
6 Cudraniaxanthone B12.35 ± 0.25
7 Garcixanthone A16.32 ± 0.19
8 α-Mangostin10.21 ± 0.15
9 Garcinone D11.25 ± 0.22
10 Garcinone E9.86 ± 0.13
11 1,3,6-trihydroxy-7-methoxy-2,5-bis(3-methyl-2-butenyl)xanthone1.15 ± 0.11
12 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)xanthone13.52 ± 0.16
Positive ControlHydrocortisone4.25 ± 0.21

Table 2: Qualitative Inhibition of Cytokine Production by Compounds from Cratoxylum Species. [1][5]

Compound IDCompound ClassTNF-α InhibitionIL-1β Inhibition
A3 AnthraquinoneModerateModerate
T1 TriterpeneActiveNot Reported
X5 XanthoneHigh (Comparable to Dexamethasone)High (Comparable to Dexamethasone)
X14 XanthoneHigh (Comparable to Dexamethasone)High (Comparable to Dexamethasone)
X5 + X6 (1:1) Xanthone MixtureHigh (Comparable to Dexamethasone)High (Comparable to Dexamethasone)
Experimental Workflow

The general workflow for assessing the inhibition of pro-inflammatory mediators is outlined below. It is crucial to first assess cytotoxicity to ensure that the observed anti-inflammatory effects are not a result of cell death.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Assays cluster_analysis Data Analysis Culture 1. Culture RAW 264.7 Macrophage Cells Seed 2. Seed Cells into 96-well Plates Culture->Seed Pretreat 3. Pre-treat with Cratoxylum Compounds Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 5. Incubate for 24h Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect MTT Cell Viability Assay (MTT on remaining cells) Incubate->MTT Griess NO Assay (Griess Reagent) Collect->Griess ELISA Cytokine Assay (ELISA for TNF-α, IL-1β) Collect->ELISA Analyze 7. Calculate % Inhibition and IC₅₀ Values MTT->Analyze Griess->Analyze ELISA->Analyze

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Protocol 1.1: Cytotoxicity (MTT) Assay This protocol is essential to determine the non-toxic concentration range of the test compounds.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Cratoxylum compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay) This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of the Cratoxylum compound for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 1.3: Cytokine Quantification (ELISA) This protocol quantifies the concentration of specific cytokines like TNF-α and IL-1β in the supernatant.[5][6]

  • Sample Collection: Use the cell culture supernatant collected in step 3 of Protocol 1.2.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer’s instructions (commercial kits are recommended).

  • Measurement: Measure the absorbance using a microplate reader at the wavelength specified by the kit.

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Application Note 2: Elucidating Mechanisms of Action via Signaling Pathways

Cratoxylum compounds, particularly xanthones, often exert their anti-inflammatory effects by modulating intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammatory gene expression and are common targets for anti-inflammatory drugs.[7][8]

Data Presentation: NF-κB Inhibition

Table 3: Inhibition of NF-κB p65 by a Xanthone from Cratoxylum cochinchinense. [9][10]

CompoundAssayIC₅₀ (µM)
1,3,7-trihydroxy-2,4-diisoprenylxanthoneNF-κB p65 Inhibition2.9
Signaling Pathway Diagram

LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers downstream signaling, activating both NF-κB and MAPK pathways. This leads to the transcription of genes encoding pro-inflammatory mediators. Studies suggest Cratoxylum compounds can inhibit this process, notably by preventing NF-κB activation.[7][9]

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkB p65 p50 IκBα IKK->IkB Phosphorylates IκBα pIkB p65 p50 p-IκBα NFkB NF-κB (p65/p50) pIkB->NFkB Releases Degradation IκBα Degradation pIkB:ikb->Degradation Nucleus Nucleus NFkB->Nucleus Translocates to DNA κB Binding Site (DNA) Nucleus->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 etc. MAPK->AP1 AP1->Nucleus Cratoxylum Cratoxylum Compounds Cratoxylum->IKK Inhibits Activation

Caption: Inflammatory signaling pathways (NF-κB, MAPK) targeted by Cratoxylum compounds.

Experimental Protocol

Protocol 2.1: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence) This assay visually determines if a compound inhibits the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture: Grow RAW 264.7 cells on sterile glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Treatment and Stimulation: Pre-treat the cells with the Cratoxylum compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated or effectively treated cells, p65 fluorescence will be primarily cytoplasmic. In LPS-stimulated cells, it will be concentrated in the nucleus.

References

Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Cratoxylum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying bioactive compounds, primarily xanthones, from various species of the genus Cratoxylum. The protocols detailed below are compiled from peer-reviewed scientific literature and are intended to serve as a guide for the isolation and characterization of these medicinally significant compounds.

Introduction

The genus Cratoxylum, belonging to the Hypericaceae family, is a rich source of a diverse array of bioactive secondary metabolites.[1][2] Among these, xanthone derivatives are predominant and have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3][4][5] This document outlines detailed protocols for the extraction of crude extracts and the subsequent purification of specific bioactive compounds from Cratoxylum species such as C. cochinchinense, C. formosum, and C. arborescens.

Data Presentation: Quantitative Analysis of Extracts and Compounds

The following tables summarize quantitative data from various studies on Cratoxylum extracts and purified compounds, providing a comparative overview of extraction yields and biological activities.

Table 1: Extraction Yields from Various Cratoxylum Species and Solvents

Cratoxylum SpeciesPlant PartExtraction SolventYield (%)Reference
Cratoxylum formosumLeafDistilled Water15.63[6]
Cratoxylum formosumLeaf95% Ethanol9.36[6]
Cratoxylum formosum ssp. pruniflorumTwig50% Ethanol3.8[7]
Cratoxylum cochinchinenseRoot BarkMethanol13.6[8]

Table 2: Cytotoxic and Antioxidant Activities of Cratoxylum Extracts and Purified Xanthones

Cratoxylum Species/CompoundBioassayCell Line/TargetIC50 ValueReference
Cratoxylum formosum (Distilled Water Extract)CytotoxicityHeLa236.67 ± 31.54 µg/mL[6]
Cratoxylum formosum (Ethanol Extract)CytotoxicityHeLa37.00 ± 6.65 µg/mL[6]
Cochinchinone G (from C. cochinchinense)CytotoxicitySW-620 (Colon Cancer)4.64 µg/mL[9][10]
Dulcisxanthone BDPPH Radical Scavenging-24.81 µM[11]
β-mangostinDPPH Radical Scavenging-22.97 µM[11]
Cochinchinone BDPPH Radical Scavenging-15.12 µM[11]
F6 (Geranyloxy xanthone from C. cochinchinensis)DPPH Radical Scavenging-658 µg/mL[3]
F8 (Geranyloxy xanthone from C. cochinchinensis)DPPH Radical Scavenging-1074 µg/mL[3]
F137 (1,3,7-hydroxy xanthone from C. cochinchinensis)DPPH Radical Scavenging-1543 µg/mL[3]

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Cratoxylum

This protocol describes a general method for obtaining crude extracts from Cratoxylum plant material. The choice of solvent will influence the profile of extracted compounds.

Materials:

  • Dried and powdered Cratoxylum plant material (leaves, stems, roots, or bark)

  • Extraction solvents: Methanol, 95% Ethanol, or Dichloromethane

  • Maceration vessel or Soxhlet apparatus

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Maceration:

    • Weigh the dried, powdered plant material.

    • Place the plant material in a suitable vessel and add the extraction solvent in a 1:10 or 1:20 (w/v) ratio.

    • Allow the mixture to stand at room temperature for a period of 7 to 14 days with occasional shaking.[7][8]

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble.

    • Extract with the chosen solvent in a Soxhlet apparatus for a defined period (e.g., 24-48 hours).

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Drying:

    • The resulting crude extract can be further dried in a vacuum oven or lyophilized to obtain a solid powder.

  • Storage:

    • Store the dried crude extract at -20°C in a desiccator.

Protocol 2: Solvent Partitioning for Fractionation of Crude Extract

This protocol is used to separate compounds based on their polarity.

Materials:

  • Crude extract

  • Solvents of varying polarity: n-hexane, chloroform, ethyl acetate, n-butanol

  • Separatory funnel

  • Deionized water

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a mixture of methanol and water.

  • Transfer the solution to a separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and finally n-butanol.[8][12]

  • Collect each solvent layer separately.

  • Concentrate each fraction using a rotary evaporator to obtain the respective partitioned extracts.

Protocol 3: Purification of Xanthones using Column Chromatography

This protocol details the purification of individual xanthones from a fractionated extract using various chromatographic techniques.

Materials:

  • Fractionated extract (e.g., chloroform or ethyl acetate fraction)

  • Stationary phases: Silica gel, Sephadex LH-20, ODS (Octadecyl-silane) gel

  • Mobile phases: Gradients of n-hexane, ethyl acetate, dichloromethane, and methanol

  • Chromatography columns

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., n-hexane).

    • Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate or dichloromethane).[11][13][14]

    • Collect fractions and monitor the separation using TLC.

    • Pool fractions containing the same compound(s) based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the pooled fractions to size-exclusion chromatography on a Sephadex LH-20 column.

    • Use an appropriate solvent system, such as methanol or a mixture of n-hexane-dichloromethane-methanol, as the eluent.[8][12][13]

  • Preparative HPLC:

    • For final purification to obtain high-purity compounds, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).[12][13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactive Compound Isolation

The following diagram illustrates a typical workflow for the extraction and purification of bioactive compounds from Cratoxylum.

Extraction_Purification_Workflow plant_material Dried, Powdered Cratoxylum Plant Material extraction Solvent Extraction (e.g., Maceration with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Polarity-Based Fractions partitioning->fractions cc Column Chromatography (Silica Gel, Sephadex LH-20) fractions->cc sub_fractions Sub-fractions cc->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc pure_compound Isolated Pure Bioactive Compound prep_hplc->pure_compound STAT3_FAK_Inhibition cluster_stat3 STAT3 Pathway cluster_fak FAK Pathway cratoxylumxanthone_c Cratoxylumxanthone C pSTAT3 p-STAT3 (Active) cratoxylumxanthone_c->pSTAT3 Inhibits Phosphorylation pFAK p-FAK (Active) cratoxylumxanthone_c->pFAK Inhibits Phosphorylation apoptosis Induces Apoptosis cratoxylumxanthone_c->apoptosis ros Increases ROS cratoxylumxanthone_c->ros cell_cycle_arrest Cell Cycle Arrest cratoxylumxanthone_c->cell_cycle_arrest STAT3 STAT3 STAT3->pSTAT3 STAT3_target Target Gene Expression (Proliferation, Survival) pSTAT3->STAT3_target FAK FAK FAK->pFAK FAK_target Cell Migration & Metastasis pFAK->FAK_target

References

Application of Cratoxylum Derivatives in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nanoparticles using derivatives from Cratoxylum species. The focus is on green synthesis methods, which utilize the rich phytochemical content of Cratoxylum extracts as reducing and capping agents. These protocols offer an eco-friendly, cost-effective, and simple approach to producing nanoparticles with significant potential in various biomedical applications.

Introduction

The genus Cratoxylum, comprising flowering plants in the family Hypericaceae, is a rich source of bioactive compounds, particularly xanthones, flavonoids, and tannins. These phytochemicals possess potent antioxidant and reducing properties, making them excellent candidates for the green synthesis of metallic nanoparticles. This approach avoids the use of harsh chemicals and high-energy inputs, aligning with the principles of sustainable chemistry. This document details the synthesis of silver (AgNPs), zinc oxide (ZnO NPs), and iron oxide (Fe2O3 NPs) nanoparticles using Cratoxylum extracts.

Quantitative Data Summary

The following tables summarize the key quantitative data for nanoparticles synthesized using Cratoxylum extracts.

Table 1: Physicochemical Properties of Cratoxylum-Synthesized Nanoparticles

Nanoparticle TypeCratoxylum Species UsedExtract TypeAverage Size (nm)Zeta Potential (mV)Surface Plasmon Resonance (SPR) (nm)
Silver (AgNPs)Cratoxylum formosum ssp. pruniflorumEthanolic Twig27.13 ± 8.35-22.44 ± 0.37450
Silver (AgNPs)Cratoxylum glaucumEthanolic Leaf10.32 (with 0.75% PVA)Not ReportedNot Reported
Zinc Oxide (ZnO NPs)Cratoxylum formosumAqueous LeafNanosheets/SphericalNot ReportedNot Reported

Table 2: Biological Activities of Cratoxylum-Synthesized Nanoparticles (IC50 Values)

Nanoparticle TypeCratoxylum Species UsedBiological ActivityCell Line/AssayIC50 (µg/mL)
Silver (AgNPs)Cratoxylum formosum ssp. pruniflorumAnticancerHCT11651.3 ± 0.8
Silver (AgNPs)Cratoxylum formosum ssp. pruniflorumAnticancerMCF753.9 ± 0.6
Silver (AgNPs)Cratoxylum formosum ssp. pruniflorumAnticancerSK-MEL-2111.1 ± 7.0
Zinc Oxide (ZnO NPs)Cratoxylum formosumAnticancerA431Potent activity reported, specific IC50 not provided.[1]

Note: To date, published research has focused on the use of crude extracts of Cratoxylum for nanoparticle synthesis. There is currently no available data on the use of specific isolated derivatives such as cochinchinone or formosumone in this application.

Experimental Protocols

Synthesis of Silver Nanoparticles (AgNPs) using Cratoxylum formosum ssp. pruniflorum Twig Extract

This protocol is adapted from the methodology described for the synthesis of bioactive spherical silver nanoparticles.

Materials:

  • Twigs of Cratoxylum formosum ssp. pruniflorum

  • Ethanol (95%)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Whatman No. 1 filter paper

  • Magnetic stirrer with heating plate

  • Centrifuge

Protocol:

  • Preparation of the Plant Extract:

    • Wash the twigs of Cratoxylum formosum ssp. pruniflorum thoroughly with deionized water and air-dry them in the shade.

    • Grind the dried twigs into a fine powder.

    • Macerate 100 g of the powdered twigs in 500 mL of 95% ethanol for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.

    • Prepare a stock solution of the extract at a concentration of 10 mg/mL in deionized water.

  • Synthesis of AgNPs:

    • In a conical flask, add 10 mL of the prepared plant extract stock solution to 90 mL of 1 mM aqueous AgNO₃ solution.

    • Heat the mixture to 60°C and stir continuously using a magnetic stirrer for 1 hour.

    • Observe the color change of the solution from pale yellow to reddish-brown, indicating the formation of AgNPs.

    • Monitor the synthesis by periodically recording the UV-Vis spectrum of the solution in the range of 300-700 nm. The appearance of a peak around 450 nm confirms the formation of AgNPs.

  • Purification of AgNPs:

    • Centrifuge the synthesized AgNP solution at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension step three times to remove any unreacted components.

    • Dry the purified AgNP pellet in a hot air oven at 60°C to obtain a powder.

Synthesis of Zinc Oxide Nanosheets (ZnO NPs) using Cratoxylum formosum Leaf Extract

This protocol is based on the green synthesis of ZnO nanosheets with antibacterial and anticancer activities.[1]

Materials:

  • Leaves of Cratoxylum formosum

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Preparation of the Plant Extract:

    • Wash fresh leaves of Cratoxylum formosum with deionized water and shade-dry them for one week.

    • Grind the dried leaves into a fine powder.

    • Prepare a 6 mg/mL aqueous extract by soaking 0.3 g of the leaf powder in 50 mL of deionized water for 30 minutes at room temperature.

    • Filter the extract to remove any particulate matter.

  • Synthesis of ZnO Nanosheets:

    • In a beaker, slowly mix 100 mL of the 6 mg/mL C. formosum leaf extract with 100 mL of 0.2 M zinc acetate dihydrate solution under constant stirring at room temperature.

    • Add 0.2 M NaOH solution dropwise to the mixture until the pH reaches 12.

    • Continue stirring the mixture for 1 hour.

    • A precipitate will form, indicating the formation of ZnO NPs.

  • Purification of ZnO Nanosheets:

    • Collect the precipitate by centrifugation at 8,000 rpm for 15 minutes.

    • Wash the pellet with deionized water and then with ethanol to remove impurities.

    • Repeat the washing step twice.

    • Dry the purified ZnO NP pellet in an oven at 80°C for 12 hours.

Representative Protocol for Green Synthesis of Iron Oxide Nanoparticles (Fe₂O₃ NPs)

Disclaimer: The synthesis of iron oxide nanoparticles using Cratoxylum extracts has not been specifically reported. This is a general protocol for the green synthesis of Fe₂O₃ NPs using plant extracts, which can be adapted for Cratoxylum species.

Materials:

  • Cratoxylum leaves

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

Protocol:

  • Preparation of the Plant Extract:

    • Follow the same procedure as described in section 3.2.1 to prepare an aqueous leaf extract of Cratoxylum.

  • Synthesis of Fe₂O₃ NPs:

    • Prepare a 0.1 M aqueous solution of FeCl₃·6H₂O.

    • In a beaker, add 50 mL of the Cratoxylum leaf extract to 50 mL of the 0.1 M FeCl₃·6H₂O solution under constant stirring.

    • Heat the mixture to 80°C and maintain the temperature for 2 hours.

    • Observe the color change of the solution to a dark brown or black precipitate, indicating the formation of iron oxide nanoparticles.

  • Purification of Fe₂O₃ NPs:

    • Allow the solution to cool to room temperature.

    • Collect the precipitate by centrifugation at 10,000 rpm for 20 minutes.

    • Wash the pellet with deionized water and ethanol to remove impurities.

    • Dry the purified Fe₂O₃ NP pellet in an oven at 100°C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of nanoparticles using Cratoxylum extracts.

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Characterization A Collect Cratoxylum (Leaves/Twigs) B Wash and Dry A->B C Grind into Powder B->C D Extract with Solvent (Water/Ethanol) C->D E Filter and Concentrate D->E G Mix Extract and Precursor Solution E->G F Prepare Metal Precursor Solution (AgNO3, Zn(CH3COO)2, FeCl3) F->G H Control Reaction Parameters (pH, Temperature, Time) G->H I Formation of Nanoparticles H->I J Centrifugation I->J K Washing J->K L Drying K->L M Characterization (UV-Vis, TEM, DLS, etc.) L->M

Caption: Workflow for Cratoxylum-mediated nanoparticle synthesis.

Signaling Pathway

The synthesis of ZnO nanosheets using Cratoxylum formosum extract has been shown to alter genes involved in the MAPK signaling pathway in A431 non-melanoma skin cancer cells.[1] The following diagram depicts a simplified representation of the MAPK signaling pathway and the putative intervention point of Cratoxylum-synthesized ZnO NPs.

MAPK_Pathway cluster_input Extracellular Signals cluster_receptor Cell Membrane cluster_cascade MAPK Signaling Cascade cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Responses (Proliferation, Apoptosis) GeneExpression->CellularResponse ZnO_NPs Cratoxylum-ZnO NPs ZnO_NPs->CellularResponse Modulation

Caption: MAPK signaling pathway and ZnO NP intervention.

Conclusion

Cratoxylum species represent a valuable and sustainable resource for the green synthesis of metallic nanoparticles. The protocols outlined in this document provide a foundation for researchers to produce silver, zinc oxide, and potentially other nanoparticles with desirable physicochemical and biological properties. The resulting nanomaterials have demonstrated significant potential in anticancer applications, warranting further investigation for their use in drug delivery and other biomedical fields. Future research should focus on the use of isolated bioactive compounds from Cratoxylum to achieve more controlled synthesis and to better understand the structure-activity relationships of the resulting nanoparticles.

References

Application Notes and Protocols for Spectroscopic-Guided Structure Elucidation of Cratoxylum Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry.

Introduction: The genus Cratoxylum, belonging to the family Hypericaceae, is a rich source of diverse and biologically active secondary metabolites. Phytochemical investigations have revealed a prevalence of xanthones, flavonoids, triterpenoids, and benzophenones, many of which exhibit promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The accurate and efficient elucidation of the chemical structures of these isolates is paramount for understanding their structure-activity relationships and for further drug development. This document provides a comprehensive overview of the application of key spectroscopic techniques for the structural characterization of compounds isolated from Cratoxylum species, complete with detailed experimental protocols and data presentation.

I. Spectroscopic Data of Representative Cratoxylum Isolates

The structural elucidation of novel compounds relies on the careful analysis and interpretation of data from various spectroscopic methods. Below are tables summarizing the key spectroscopic data for selected xanthones isolated from Cratoxylum species.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Selected Xanthones from Cratoxylum cochinchinense

PositionCratocochinone A (δ ppm, J in Hz)Cratocochinone B (δ ppm, J in Hz)
1-OH13.78 (s)13.80 (s)
46.33 (s)6.45 (s)
57.32 (d, 8.5)6.86 (s)
67.32 (d, 8.5)-
76.88 (d, 8.5)-
86.88 (d, 8.5)-
1'3.45 (d, 7.0)4.20 (d, 6.8)
2'5.28 (t, 7.0)5.35 (t, 6.8)
4'1.83 (s)1.87 (s)
5'1.68 (s)1.80 (s)

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Selected Xanthones from Cratoxylum cochinchinense

PositionCratocochinone A (δ ppm)Cratocochinone B (δ ppm)
1161.5161.7
2111.2111.4
3163.0163.2
493.093.2
4a155.8156.0
5121.8115.0
6123.8155.0
7117.8108.2
8109.5148.5
8a145.2145.4
9182.2182.4
9a104.5104.7
1'22.528.5
2'122.5122.0
3'132.0132.5
4'18.018.2
5'25.825.9

Table 3: UV-Vis and HRESIMS Data for Selected Cratoxylum Isolates

CompoundUV-Vis (λmax, nm)HRESIMS [M+H]⁺ (m/z)Molecular Formula
Cochinchinone M245, 315, 380425.2015C₂₅H₂₈O₆
Cratocochinone A231, 268, 318, 377465.2328C₂₈H₃₂O₆
Cratocochinone B243, 316311.1232C₁₉H₁₈O₄
Pruniflorone S246, 318, 388371.1494C₂₁H₂₂O₆

II. Experimental Protocols

The following are detailed protocols for the primary spectroscopic techniques used in the structure elucidation of natural products isolated from Cratoxylum.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 1D NMR (¹H and ¹³C) Spectroscopy

  • Objective: To determine the number and types of protons and carbons in a molecule, providing information about the chemical environment and connectivity.

  • Sample Preparation:

    • Weigh approximately 1-5 mg of the purified isolate.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation and Parameters:

    • Spectrometer: 400-600 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

      • Spectral Width: 200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Objective: To establish correlations between nuclei, providing detailed information about the molecular framework.

  • Sample Preparation: As described for 1D NMR. A slightly higher concentration may be beneficial for less sensitive experiments.

  • Instrumentation and Parameters:

    • COSY (Correlation Spectroscopy):

      • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

      • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

      • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

      • Pulse Program: Standard HSQC sequence with gradients (e.g., 'hsqcedetgpsisp2.3').

      • Spectral Width (F2 - ¹H): 12-16 ppm.

      • Spectral Width (F1 - ¹³C): 160-200 ppm.

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 2-16.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Objective: To identify long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations.

      • Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').

      • Spectral Width (F2 - ¹H): 12-16 ppm.

      • Spectral Width (F1 - ¹³C): 200-250 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-64.

  • Data Processing:

    • Apply 2D Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the chemical shift scales using the corresponding 1D spectra.

B. Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the isolate.

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be of high purity (LC-MS grade).

  • Instrumentation and Parameters:

    • Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

    • Ionization Mode: ESI positive and/or negative mode.

    • Mass Range: m/z 100-1500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate and temperature optimized for the instrument and solvent.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.).

    • Use the high-resolution data to calculate the elemental composition using the instrument's software.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To identify the presence of chromophores (e.g., conjugated systems) in the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, hexane) to an absorbance value below 1.5.

  • Instrumentation and Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis:

    • Record the absorbance spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

D. Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR).

  • Sample Preparation:

    • Place a small amount of the solid, purified sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation and Parameters:

    • Spectrometer: FTIR spectrometer with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., -OH, C=O, C=C, C-O).

III. Visualized Workflows and Signaling Pathways

A. Experimental Workflow for Structure Elucidation

The following diagram illustrates the typical workflow for the isolation and structure elucidation of bioactive compounds from Cratoxylum species.

G cluster_0 Extraction and Isolation cluster_1 Structure Elucidation plant_material Cratoxylum Plant Material (e.g., bark, leaves) extraction Solvent Extraction (e.g., MeOH, EtOAc) plant_material->extraction fractionation Column Chromatography (Silica Gel, Sephadex) extraction->fractionation purification Preparative HPLC/TLC fractionation->purification pure_compound Isolated Pure Compound purification->pure_compound ms HRESIMS (Molecular Formula) pure_compound->ms uv_ir UV-Vis & IR (Chromophores, Functional Groups) pure_compound->uv_ir nmr_1d 1D NMR (¹H, ¹³C) (Proton/Carbon Skeleton) pure_compound->nmr_1d structure Elucidated Structure ms->structure uv_ir->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_1d->nmr_2d nmr_2d->structure

Caption: General workflow for isolating and elucidating the structure of Cratoxylum compounds.

B. Signaling Pathways of Cratoxylum Isolates

Certain compounds from Cratoxylum, such as cochinchinone B, have been reported to induce apoptosis through the TNF-α pathway and antagonize NF-κB signaling. Other isolates have shown anti-neuroinflammatory effects by inhibiting nitric oxide production.

1. TNF-α-Induced Apoptosis Pathway

This diagram illustrates the extrinsic apoptosis pathway initiated by Tumor Necrosis Factor-alpha (TNF-α).

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Recruits Casp8 Caspase-8 (active) Pro_Casp8->Casp8 Cleavage Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleaves Casp3 Caspase-3 (active) Pro_Casp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified TNF-α-induced extrinsic apoptosis pathway.

2. Classical NF-κB Signaling Pathway

This diagram shows the classical (canonical) NF-κB signaling pathway, which is often associated with inflammation and cell survival.

Caption: The classical NF-κB signaling pathway.

3. iNOS Pathway for Nitric Oxide Production

This diagram illustrates the induction of nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key mediator in inflammation.

G LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Activates iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation L_Arginine L-Arginine iNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO Catalyzed by iNOS

Caption: Simplified iNOS pathway for nitric oxide production.

Animal Models for Efficacy Testing of Cratoxylum-Based Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cratoxylum, comprising several species found across Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments, including ulcers, fevers, and infections.[1] Modern scientific inquiry has begun to validate these traditional uses, identifying a wealth of bioactive compounds, particularly xanthones, flavonoids, and triterpenoids, which exhibit potent pharmacological activities.[2] Preclinical evaluation of these compounds and crude extracts in animal models is a critical step in the drug development pipeline, providing essential data on efficacy, safety, and mechanism of action.

These application notes provide a detailed overview of established animal models used to test the efficacy of Cratoxylum-based therapies. The protocols and data presented are derived from peer-reviewed studies and are intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Anticancer and Chemopreventive Activity

Cratoxylum species have demonstrated significant potential in oncology research, with both crude extracts and isolated compounds showing cytotoxic effects against various cancer cell lines in vitro and antitumor activity in in vivo models.

Zebrafish Xenograft Model for Lung Cancer

The zebrafish (Danio rerio) embryo is a powerful in vivo model for high-throughput screening of anticancer compounds due to its rapid development, optical transparency, and genetic tractability.[3] A study on cratoxylumxanthone C, isolated from Cratoxylum cochinchinense, utilized a zebrafish xenograft model with human non-small cell lung cancer (A549) cells to evaluate its antitumor, antimetastatic, and anti-angiogenic properties.[4][5]

Quantitative Data Summary

Animal ModelTherapyCancer Cell LineKey Efficacy ParametersResultsReference
Zebrafish (Danio rerio)Cratoxylumxanthone C (2.5, 5, 10 µM)A549 (Human Lung Carcinoma)Inhibition of Tumor Cell ProliferationDose-dependent decrease in tumor fluorescence intensity. At 10 µM, inhibition was comparable to the positive control (etoposide).[4][5]
Inhibition of Tumor Cell MetastasisDose-dependent decrease in the number of metastatic foci. At 10 µM, inhibition was comparable to the positive control (etoposide).[4][5]
Inhibition of Angiogenesis (in Tg(fli1:EGFP) transgenic zebrafish)Dose-dependent reduction in the length of intersegmental vessels (ISVs).[5]

Experimental Protocol: A549 Xenograft in Zebrafish

  • Cell Preparation: Culture A549 human lung carcinoma cells under standard conditions. Prior to injection, label the cells with a fluorescent marker (e.g., 2 µM CM-DiI) for visualization. Resuspend the labeled cells in a serum-free culture medium at a concentration of 1 x 10^7 cells/mL.[5]

  • Zebrafish Husbandry: Maintain wild-type or transgenic (e.g., Tg(fli1:EGFP) for angiogenesis studies) zebrafish embryos at 28.5°C in E3 embryo medium.

  • Microinjection: At 48 hours post-fertilization (hpf), anesthetize the zebrafish embryos. Using a microinjector, inject approximately 1 nL of the A549 cell suspension (around 100-200 cells) into the perivitelline space of each embryo.[6]

  • Treatment: Following a 4-hour post-injection incubation period, transfer the tumor-bearing embryos into fresh E3 medium containing various concentrations of cratoxylumxanthone C (e.g., 2.5, 5, and 10 µM) or a vehicle control. A positive control, such as etoposide (10 µM), should be included.[4]

  • Imaging and Quantification: After 48 hours of treatment, anesthetize the embryos and mount them for imaging using a fluorescence confocal microscope.

    • Tumor Proliferation: Quantify the total fluorescence intensity of the tumor mass in the vehicle and treated groups using image analysis software (e.g., ImageJ).[4]

    • Metastasis: Count the number of disseminated fluorescent foci outside the primary injection site.[4]

    • Angiogenesis (in Tg(fli1:EGFP) embryos): Capture images of the trunk vasculature and measure the total length of the intersegmental vessels (ISVs).[5]

  • Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway

Cratoxylumxanthone C has been shown to inhibit the proliferation and metastasis of A549 cells by targeting the STAT3 and FAK signaling pathways.[5] This was primarily determined through in vitro studies, with the zebrafish model confirming the in vivo efficacy.

STAT3_FAK_Pathway cluster_cell A549 Lung Cancer Cell Cratoxylumxanthone_C Cratoxylumxanthone C pSTAT3 p-STAT3 Cratoxylumxanthone_C->pSTAT3 Inhibits pFAK p-FAK Cratoxylumxanthone_C->pFAK Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation FAK FAK FAK->pFAK Phosphorylation MMP2 MMP-2 pFAK->MMP2 Metastasis Metastasis MMP2->Metastasis

Inhibition of STAT3 and FAK pathways by Cratoxylumxanthone C.
Rat Model of Diethylnitrosamine-Induced Hepatocarcinogenesis

Cratoxylum formosum ssp. pruniflorum has been evaluated for its chemopreventive effects in a rat model of early-stage liver cancer induced by diethylnitrosamine (DEN).[7]

Quantitative Data Summary

Animal ModelTherapyKey Efficacy ParametersResultsReference
Sprague-Dawley RatCratoxylum formosum ssp. pruniflorum extract (20, 100, 500 mg/kg BW, oral)Number of GST-P positive fociSignificant reduction at 100 and 500 mg/kg doses.[7][8]
Area of GST-P positive foci (mm²)Significant reduction at 100 and 500 mg/kg doses.[7][8]
PCNA expression in GST-P positive fociSignificant reduction at 500 mg/kg dose.[7]
Serum AST level (U/L)Significant reduction at all doses.[8]
Serum ALT level (U/L)Significant reduction at 500 mg/kg dose.[8]

Experimental Protocol: DEN-Induced Hepatocarcinogenesis in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Hepatocarcinogenesis: Administer diethylnitrosamine (DEN) intraperitoneally at a dose of 10 mg/kg body weight at weeks 0 and 1 to induce early-stage hepatocarcinogenesis. A control group should receive normal saline solution.[8]

  • Treatment: From week 2 to week 12, administer the Cratoxylum formosum ssp. pruniflorum extract orally at various doses (e.g., 20, 100, and 500 mg/kg BW). The control group receives distilled water.[8]

  • Monitoring: Monitor body weight and food/water consumption throughout the study.

  • Sample Collection: At the end of the 12-week period, collect blood samples for serum biochemical analysis (AST, ALT). Euthanize the animals and collect liver tissues for histopathological and immunohistochemical analysis.

  • Immunohistochemistry:

    • GST-P positive foci: Stain liver sections with an antibody against glutathione S-transferase placental form (GST-P) to identify preneoplastic lesions. Quantify the number and area of GST-P positive foci.

    • PCNA expression: Stain liver sections with an antibody against proliferating cell nuclear antigen (PCNA) to assess cell proliferation within the GST-P positive foci.

  • Data Analysis: Compare the treated groups with the DEN-only control group using appropriate statistical methods.

ExperimentalWorkflow_Hepatocarcinogenesis Start Start Animal_Acclimatization Acclimatize Sprague-Dawley Rats Start->Animal_Acclimatization Induction Induce Hepatocarcinogenesis (DEN i.p. at weeks 0 & 1) Animal_Acclimatization->Induction Treatment Oral Administration (Weeks 2-12) - Vehicle Control - C. formosum Extract (20, 100, 500 mg/kg) Induction->Treatment Monitoring Monitor Body Weight & Food/Water Intake Treatment->Monitoring Endpoint End of Study (Week 12) Treatment->Endpoint Sample_Collection Collect Blood & Liver Tissue Endpoint->Sample_Collection Analysis Biochemical Analysis (ALT, AST) Immunohistochemistry (GST-P, PCNA) Sample_Collection->Analysis

Workflow for DEN-induced hepatocarcinogenesis model.

Antioxidant and Vascular Protective Effects

Aqueous extracts of Cratoxylum formosum have been shown to possess antioxidant and vascular protective properties in a rat model of phenylhydrazine (PHZ)-induced oxidative stress.[5]

Quantitative Data Summary

Animal ModelTherapyKey Efficacy ParametersResultsReference
Sprague-Dawley RatCratoxylum formosum aqueous extract (1 g/kg/day, oral)Hemodynamic StatusSignificantly improved in PHZ-treated rats.[5]
Vascular Responsiveness (to bradykinin, acetylcholine, phenylephrine)Largely restored in PHZ-treated rats.[5]
Blood Reduced Glutathione (GSH)Prevented the loss of GSH in PHZ-treated rats.[5]
Plasma Malondialdehyde (MDA)Suppressed the formation of MDA in PHZ-treated rats.[5]
Plasma NO MetabolitesSuppressed the formation of NO metabolites in PHZ-treated rats.[5]
Blood Superoxide AnionSuppressed the formation of superoxide anion in PHZ-treated rats.[5]

Experimental Protocol: PHZ-Induced Oxidative Stress in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Treatment Groups:

    • Normal Control

    • PHZ Control

    • PHZ + C. formosum extract (1 g/kg/day, oral)

    • PHZ + N-acetylcysteine (NAC; 300 mg/kg/day, oral) as a positive control.

  • Procedure: Administer the plant extract or NAC orally for 6 days. On day 4, induce oxidative stress by administering phenylhydrazine (PHZ) intraperitoneally to all groups except the normal control.[5]

  • Hemodynamic and Vascular Function Assessment: At the end of the treatment period, assess hemodynamic parameters and vascular responsiveness to various vasoactive agents.

  • Biochemical Analysis: Collect blood samples to measure levels of reduced glutathione (GSH), plasma malondialdehyde (MDA), nitric oxide (NO) metabolites, and superoxide anion.

  • Data Analysis: Compare the treatment groups to the PHZ-control group to determine the protective effects of the Cratoxylum extract.

Gastroprotective Effects

The ethanolic leaf extract of Cratoxylum formosum has demonstrated protective effects against gastric mucosal damage in a rat model of acid/alcohol-induced gastric ulcers.[9]

Quantitative Data Summary

Animal ModelTherapyKey Efficacy ParametersResultsReference
Wistar RatCratoxylum formosum ethanolic extract (250 and 500 mg/kg, oral)Ulcer IndexSignificantly decreased in a dose-dependent manner.[9]
Gastric Mucosal Malondialdehyde (MDA)Significantly decreased in a dose-dependent manner.[9]

Experimental Protocol: Acid/Alcohol-Induced Gastric Ulcer in Rats

  • Animal Model: Use male Wistar rats, fasted for 24 hours prior to the experiment but with free access to water.

  • Induction of Gastric Ulcers: Orally administer a solution of acid/alcohol to induce gastric ulceration.

  • Treatment:

    • Post-treatment: Administer the C. formosum extract (250 and 500 mg/kg) orally after the induction of ulcers.

    • Pre-treatment: In a separate group, administer the extract (500 mg/kg) prior to ulcer induction to assess preventive effects.

  • Evaluation of Gastric Lesions: After a set period, euthanize the animals and excise the stomachs. Calculate the ulcer index based on the number and severity of lesions.

  • Biochemical Analysis: Homogenize a portion of the gastric mucosa to measure the level of malondialdehyde (MDA) as a marker of lipid peroxidation.

  • Histopathology: Fix a portion of the stomach in formalin for histological examination to assess the extent of mucosal damage and inflammation.

Amelioration of Testicular Damage in Hypertensive Rats

An extract of Cratoxylum formosum has been shown to alleviate testicular damage in a rat model of hypertension induced by Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME).[2]

Quantitative Data Summary

Animal ModelTherapyKey Efficacy ParametersResultsReference
Sprague-Dawley RatCratoxylum formosum extract (100, 300, 500 mg/kg/day, oral)Systolic Blood PressureSignificantly reduced in L-NAME treated rats.[2]
Sperm QualityAlleviated impairment in L-NAME treated rats.[2]
Serum TestosteroneRestored reduced levels in L-NAME treated rats.[2]
Testicular and Plasma MDANormalized increased levels in L-NAME treated rats.[2]
Testicular Antioxidant Enzyme ActivitiesRestored decreased activities in L-NAME treated rats.[2]
Protein Expression (StAR, Nrf2, HO-1, eNOS)Restored reduced expression in L-NAME treated rats.[2]

Experimental Protocol: L-NAME-Induced Hypertension and Testicular Damage in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Hypertension: Administer L-NAME (40 mg/kg/day) in drinking water for 5 weeks.

  • Treatment: During the final 2 weeks of L-NAME administration, co-administer the C. formosum extract orally at doses of 100, 300, or 500 mg/kg/day. Include a vehicle control group and a positive control group (e.g., sildenafil).

  • Physiological and Biochemical Measurements:

    • Monitor systolic blood pressure throughout the study.

    • At the end of the study, collect blood for testosterone and plasma MDA analysis.

    • Collect testes for assessment of sperm quality, testicular MDA, antioxidant enzyme activities, and protein expression analysis (Western blotting for StAR, Nrf2, HO-1, eNOS).

  • Histopathology: Perform histological examination of the seminiferous tubules.

Conclusion

The animal models detailed in these application notes provide a robust framework for the preclinical evaluation of Cratoxylum-based therapies. The available data strongly support the therapeutic potential of Cratoxylum species in the areas of oncology, cardiovascular protection, and gastroprotection, mediated at least in part by their antioxidant and anti-inflammatory properties. Further research using these and other relevant animal models is warranted to fully elucidate the mechanisms of action and to progress these promising natural products towards clinical application. It is imperative that future studies provide detailed quantitative data to allow for comprehensive meta-analyses and to facilitate the translation of these findings into human clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Cratoxylum Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cratoxylum xanthones in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why do Cratoxylum xanthones exhibit poor water solubility?

A1: Cratoxylum xanthones are polyphenolic compounds with a rigid, polycyclic aromatic structure. This chemical nature makes them highly lipophilic and poorly soluble in aqueous media. Their crystalline structure can also contribute to low solubility by requiring higher energy to break the crystal lattice during dissolution.

Q2: What are the common consequences of poor aqueous solubility for my research?

A2: Poor aqueous solubility can significantly hinder your research by:

  • Limiting the bioavailability of the compounds in in vitro and in vivo studies.

  • Causing precipitation of the compound in aqueous buffers and cell culture media, leading to inaccurate and unreliable experimental results.

  • Making it difficult to achieve the desired concentrations for bioactivity screening and dose-response studies.

  • Posing challenges in the development of suitable formulations for preclinical and clinical investigations.

Q3: What are the general strategies to improve the solubility of Cratoxylum xanthones?

A3: Several techniques can be employed to enhance the aqueous solubility of Cratoxylum xanthones. These can be broadly categorized as:

  • Physical Modifications: Reducing particle size (micronization, nanosuspension) to increase the surface area for dissolution.

  • Chemical Modifications: Altering the pH of the medium to ionize the xanthone molecule, making it more water-soluble.

  • Use of Solubilizing Excipients: Incorporating agents like co-solvents, surfactants, and cyclodextrins.

  • Formulation-Based Approaches: Developing advanced formulations such as solid dispersions, nanoemulsions, and liposomes.

Troubleshooting Guides

Issue 1: Precipitation of Cratoxylum Xanthone in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture well after adding the xanthone solution.

  • Inconsistent results in cell-based assays.

Possible Causes:

  • The concentration of the xanthone exceeds its solubility limit in the media.

  • The solvent used to dissolve the xanthone (e.g., DMSO) is at a concentration that is toxic to the cells or causes the compound to precipitate upon dilution.

Troubleshooting Steps:

  • Determine the Maximum Soluble Concentration: Before conducting cell-based assays, perform a preliminary solubility test. Prepare a stock solution of the Cratoxylum xanthone in a suitable organic solvent (e.g., DMSO) and serially dilute it in your cell culture medium. Observe the highest concentration that remains clear without any visible precipitation after incubation under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Optimize Solvent Concentration: Minimize the final concentration of the organic solvent in the cell culture medium. A final DMSO concentration of less than 0.5% (v/v) is generally recommended for most cell lines.

  • Utilize Solubilization Techniques: If the required concentration is still not achievable, consider using a solubilization method. Nanoemulsions and cyclodextrin complexation are often suitable for cell-based studies.

Issue 2: Low Bioavailability in Animal Studies

Symptoms:

  • Poor in vivo efficacy despite promising in vitro results.

  • Low plasma concentrations of the Cratoxylum xanthone after oral administration.

Possible Causes:

  • Limited dissolution of the xanthone in the gastrointestinal tract.

  • Poor permeability across the intestinal membrane.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or the formulation of a nanosuspension can increase the dissolution rate by increasing the surface area of the drug particles.

  • Formulation as a Solid Dispersion: Dispersing the Cratoxylum xanthone in a hydrophilic carrier can enhance its dissolution rate and absorption.

  • Develop a Lipid-Based Formulation: Nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic compounds like xanthones through the lymphatic pathway.

Data Presentation

Table 1: Illustrative Solubility of a Cratoxylum Xanthone in Various Media

Solvent SystemApparent Solubility (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (PBS, pH 7.4)< 1
PBS with 0.5% DMSO5 - 10
PBS with 5% Tween 8050 - 100
20% Hydroxypropyl-β-cyclodextrin in Water> 500

Note: The data presented in this table is for illustrative purposes to demonstrate the relative solubility in different media and is not based on experimentally determined values for a specific Cratoxylum xanthone.

Table 2: Comparison of Different Solubilization Techniques for a Model Xanthone

TechniqueCarrier/ExcipientFold Increase in Aqueous Solubility (Illustrative)
NanoemulsionSoybean oil, Tween 80, Lecithin~50-100 fold
Solid DispersionPolyvinylpyrrolidone (PVP) K30~20-50 fold
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin~100-500 fold

Note: The fold increase is highly dependent on the specific xanthone, the formulation composition, and the preparation method.

Experimental Protocols

Protocol 1: Preparation of a Cratoxylum Xanthone Nanoemulsion

This protocol is adapted from a method for preparing xanthone nanoemulsions and is a good starting point for Cratoxylum xanthones.[1][2]

Materials:

  • Cratoxylum xanthone extract or isolated compound

  • Soybean oil (oil phase)

  • Lecithin (emulsifier)

  • Tween 80 (surfactant)

  • Deionized water (aqueous phase)

Procedure:

  • Oil Phase Preparation: Dissolve the Cratoxylum xanthone in soybean oil. Gently heat and sonicate if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse lecithin and Tween 80 in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range (typically below 200 nm).

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential. The encapsulation efficiency of the xanthone should also be determined.

Protocol 2: Preparation of a Cratoxylum Xanthone Solid Dispersion by Solvent Evaporation

This is a common and effective method for preparing solid dispersions.[3][4][5][6][7]

Materials:

  • Cratoxylum xanthone

  • Polyvinylpyrrolidone (PVP) K30 (hydrophilic carrier)

  • Ethanol (solvent)

Procedure:

  • Dissolution: Dissolve both the Cratoxylum xanthone and PVP K30 in a sufficient volume of ethanol with stirring.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug. The dissolution rate should be compared to that of the pure xanthone.

Protocol 3: Cyclodextrin Complexation of Cratoxylum Xanthones by Freeze-Drying

This method is suitable for forming inclusion complexes with cyclodextrins.[8][9]

Materials:

  • Cratoxylum xanthone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Xanthone Solution: Dissolve the Cratoxylum xanthone in a minimal amount of ethanol.

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD.

  • Complexation: Slowly add the ethanolic xanthone solution to the HP-β-CD solution with constant stirring. Continue stirring for 24-48 hours at room temperature to allow for complex formation.

  • Freeze-Drying: Freeze the resulting solution at a low temperature (e.g., -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Analyze the complex for its formation and properties using techniques like DSC, XRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy. The phase solubility diagram should be constructed to determine the complexation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy Selection cluster_preparation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation problem Poor Aqueous Solubility of Cratoxylum Xanthone strategy Choose a Suitable Method: - Nanoemulsion - Solid Dispersion - Cyclodextrin Complexation problem->strategy preparation Execute Experimental Protocol strategy->preparation characterization Analyze: - Particle Size - Drug Content - Amorphous State - Dissolution Rate preparation->characterization evaluation Perform In Vitro / In Vivo Studies characterization->evaluation

Caption: A logical workflow for addressing the solubility issues of Cratoxylum xanthones.

signaling_pathway cluster_nrf2 Nrf2/ARE Pathway cluster_stat3 STAT3 Pathway cluster_fak FAK Pathway cluster_apoptosis Apoptosis Pathway xanthone Cratoxylum Xanthone nrf2 Nrf2 xanthone->nrf2 Activates stat3 STAT3 xanthone->stat3 Inhibits fak FAK xanthone->fak Inhibits caspase Caspase Activation xanthone->caspase Induces are ARE nrf2->are antioxidant Antioxidant Enzyme Expression are->antioxidant proliferation Cell Proliferation stat3->proliferation metastasis Metastasis fak->metastasis apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathways modulated by Cratoxylum xanthones.[10][11][12]

References

Technical Support Center: Large-Scale Production of Cratoxylum Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of bioactive compounds from Cratoxylum species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during extraction, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in sourcing raw Cratoxylum plant material for large-scale production?

A1: Sourcing raw Cratoxylum material for large-scale production presents several significant challenges. A primary issue is ensuring a consistent and reliable supply chain.[1][2] Variability in the phytochemical profile of the plant material can occur due to genetic differences, geographical location, climate, and harvest timing.[3] This inconsistency can directly impact the yield and purity of the target compounds. To mitigate this, it is crucial to establish Good Agricultural and Collection Practices (GACP) and qualify suppliers through audits and quality assessments to ensure the botanical identity and purity of the raw materials.[1][4]

Q2: Can laboratory-scale extraction methods for Cratoxylum compounds be directly scaled up for industrial production?

A2: Direct scale-up of laboratory extraction methods is often not feasible due to changes in mass transfer and thermodynamics.[5] While lab-scale extractions might use methods like maceration or Soxhlet extraction, these can be inefficient and consume large volumes of solvents at an industrial scale.[6] Pilot-scale studies are essential to validate and optimize the process, addressing issues like heat management and uniform mixing that are not as critical at the benchtop level.[7][8] Furthermore, some modern "green" extraction techniques that work well in the lab, such as microwave-assisted extraction, may present technological and economic challenges for industrial-scale use.[6]

Q3: What are the main difficulties in purifying Cratoxylum compounds, such as xanthones, at a large scale?

A3: The primary difficulty in large-scale purification of Cratoxylum compounds is the scalability of chromatographic techniques.[9] While methods like column chromatography over silica gel or Sephadex LH-20, and preparative HPLC are effective in the lab, they can become costly and complex at an industrial scale.[10][11] Challenges include the high cost of stationary phases, large solvent consumption, and the physical limitations of large-scale chromatography columns.[9] Techniques like Centrifugal Partition Chromatography (CPC) are emerging as alternatives that can handle larger sample loads and offer more efficient separation for industrial applications.[12]

Q4: Why are Good Manufacturing Practices (GMP) critical in the production of Cratoxylum compounds for pharmaceutical use?

A4: Good Manufacturing Practices (GMP) are a set of guidelines that ensure the quality, safety, and consistency of pharmaceutical products.[10][13] For Cratoxylum-derived compounds intended for therapeutic use, GMP is essential to prevent contamination, ensure the correct concentration of active ingredients, and maintain batch-to-batch consistency.[13][14] GMP covers all aspects of production, from raw material control and facility design to personnel training, process validation, and documentation.[1][10] Adherence to GMP is a regulatory requirement in most countries for the commercial production of pharmaceuticals.[15]

Q5: How can the economic viability of large-scale Cratoxylum compound production be improved?

A5: Improving economic viability requires a multi-faceted approach. Optimizing the extraction process to reduce solvent and energy consumption is a key factor.[6] Establishing a stable and cost-effective supply of high-quality raw materials is also critical.[2] Exploring more efficient large-scale purification technologies, such as centrifugal partition chromatography, can reduce costs associated with traditional methods.[12] Additionally, investigating the potential of extraction residues for other valuable compounds can create secondary income streams.[12]

Troubleshooting Guides

Extraction Issues
Problem Possible Causes Recommended Solutions
Low yield of target compounds - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Poor quality or incorrect species of raw material.[2]- Inefficient grinding of plant material, leading to poor solvent penetration.[6]- Perform small-scale solvent optimization studies (e.g., with methanol, ethanol, acetone).- Optimize extraction parameters using a response surface methodology (RSM) approach.[11]- Ensure proper botanical identification and quality control of raw materials through supplier qualification.[1]- Grind the plant material to a smaller, uniform particle size to increase surface area.[6]
Inconsistent yield between batches - Variability in raw material phytochemical profile.[3]- Inconsistent extraction conditions (temperature, time, solvent-to-solid ratio).- Inadequate mixing in the extraction vessel at larger scales.[16]- Implement stringent raw material quality control, including chemical fingerprinting.[10]- Adhere strictly to a validated Standard Operating Procedure (SOP) for extraction.- Conduct mixing studies during pilot-scale trials to ensure homogeneity.[16]
Degradation of thermolabile compounds - Excessive extraction temperature.- Use lower extraction temperatures for longer durations.- Consider non-thermal extraction methods like ultrasound-assisted extraction at a smaller scale.
High residual solvent in the final extract - Inefficient evaporation or drying process.- Optimize the parameters of the rotary evaporator or vacuum oven (temperature, pressure).- Ensure the extract is spread thinly during drying to maximize surface area.
Purification Issues (Chromatography)
Problem Possible Causes Recommended Solutions
Poor separation of compounds (overlapping peaks) - Inappropriate mobile phase composition.- Column overloading.- Incorrect stationary phase selection.- Systematically vary the solvent polarity of the mobile phase to improve resolution.- Reduce the amount of crude extract loaded onto the column.- Test different stationary phases (e.g., silica gel, reversed-phase C18, Sephadex LH-20) at the analytical scale first.
Irreproducible separation between runs - Degradation of the stationary phase.- Inconsistent mobile phase preparation.- Fluctuation in temperature.- Replace or regenerate the column packing material.- Use high-purity solvents and prepare fresh mobile phase for each run.- Use a column thermostat to maintain a constant temperature.
Low recovery of the target compound - Irreversible adsorption of the compound to the stationary phase.- Degradation of the compound on the column.- Add a modifier (e.g., a small amount of acid or base) to the mobile phase to reduce strong interactions.- Use a less active stationary phase.- Ensure the compound is stable under the chromatographic conditions.
Column clogging or high backpressure - Particulate matter in the sample.- Precipitation of the sample on the column.- Filter the crude extract through a 0.45 µm filter before loading.- Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Optimized Methanol Extraction of Cratoxylum formosum ssp. pruniflorum Roots

This protocol is based on the optimized conditions for maximizing α-glucosidase inhibitory activity, yield, and total phenolic content.[11]

Methodology:

  • Preparation of Plant Material: Dry the roots of Cratoxylum formosum ssp. pruniflorum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried roots into a fine powder.

  • Extraction:

    • Solvent: 88.1% Methanol in Ethyl Acetate.[11]

    • Procedure: Macerate the powdered root material with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Conditions: Perform the extraction at 60.0°C for 6.02 hours with continuous agitation.[11]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Drying: Dry the concentrated extract in a vacuum oven to remove any residual solvent.

Scale-Up Considerations:

  • Heat Transfer: In large extraction vessels, ensuring uniform heating to 60.0°C can be challenging. Use jacketed reactors with efficient agitation to maintain a consistent temperature throughout the slurry.[8]

  • Solvent Handling: Large volumes of methanol and ethyl acetate require specialized explosion-proof equipment and adherence to strict safety protocols.

  • Solid-Liquid Separation: For large volumes, filtration may be slow. Consider using industrial-scale centrifuges or filter presses for more efficient separation.

Multi-Step Chromatographic Purification of Xanthones

This protocol outlines a general laboratory-scale procedure for the isolation of xanthones from a crude Cratoxylum extract, based on common methodologies.[10]

Methodology:

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Procedure: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of a silica gel column.

    • Elution: Elute the column with a stepwise gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate or methanol. Collect fractions of a fixed volume.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Secondary Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Procedure: Pool the fractions from the silica gel column that contain the compound of interest and concentrate them. Dissolve the residue in the mobile phase (e.g., methanol or a mixture of n-hexane-CH₂Cl₂-MeOH).[11]

    • Elution: Load the sample onto the Sephadex LH-20 column and elute with the appropriate solvent system. This step separates compounds based on molecular size and polarity.

  • Final Purification (Preparative HPLC):

    • System: A High-Performance Liquid Chromatography system equipped with a preparative column (e.g., C18).

    • Procedure: Further purify the fractions from the Sephadex column using preparative HPLC to isolate the pure compound.

    • Elution: Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile-water mixture) to achieve high-purity separation.[11]

Scale-Up Considerations:

  • Chromatography Columns: Scaling up column chromatography requires significantly larger columns and vast quantities of solvents, which can be prohibitively expensive.[9]

  • Alternative Techniques: For industrial scale, consider alternatives like Centrifugal Partition Chromatography (CPC), which is a support-free liquid-liquid chromatography technique that allows for high sample loading and eliminates irreversible adsorption.[12][17]

  • Process Control: Industrial-scale purification requires automated systems for process control and monitoring to ensure reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Cratoxylum extraction.

Table 1: Optimized Extraction Conditions for Cratoxylum formosum ssp. pruniflorum [11]

ParameterOptimal Value
Solvent Concentration 88.1% Methanol in EtOAc
Extraction Time 6.02 hours
Extraction Temperature 60.0 °C

Table 2: Yield and Bioactivity under Optimal Conditions [11]

ParameterResult
α-Glucosidase Inhibition 72.2%
Extraction Yield 10.3%
Total Phenolic Content 163.9 mg GAE/g extract

Table 3: Inhibitory Concentration (IC₅₀) of Cratoxylum formosum Leaf Extracts on HeLa Cells [18]

Extract TypeMethodIC₅₀ Value (µg/mL)
Distilled Water (DW) Extract Sulforhodamine B (72 hr)236.67 ± 31.54
Colony Formation (24 hr)335.17 ± 37.33
Wound Healing (Migration)135.19 ± 38.63
Ethanol (EtOH) Extract Sulforhodamine B (72 hr)37.00 ± 6.65
Colony Formation (24 hr)103.55 ± 16.25
Wound Healing (Migration)24.32 ± 8.16

Visualizations

G cluster_0 Phase 1: Raw Material Sourcing & QC cluster_1 Phase 2: Extraction & Processing cluster_2 Phase 3: Purification cluster_3 Phase 4: Final Product a Cultivation/Collection (GACP) b Botanical Identification & Authentication a->b c Quality Control Testing (e.g., Fingerprinting) b->c d Grinding & Preparation c->d e Large-Scale Extraction (e.g., Percolation) d->e f Concentration (e.g., Falling Film Evaporation) e->f g Crude Extract f->g h Initial Purification (e.g., Liquid-Liquid Partitioning) g->h i Large-Scale Chromatography (e.g., CPC) h->i j Crystallization / Drying i->j k Purified Cratoxylum Compound (API) j->k l Final QC & Release (GMP Compliance) k->l

Caption: High-level workflow for large-scale production of Cratoxylum compounds.

G cluster_fractions raw_material Dried & Powdered Cratoxylum Plant Material extraction Solvent Extraction (e.g., 80% MeOH) raw_material->extraction partitioning Liquid-Liquid Partitioning (H2O vs. EtOAc, etc.) extraction->partitioning etoac_frac EtOAc Fraction partitioning->etoac_frac Select active fraction ch2cl2_frac CH2Cl2 Fraction cc1 Column Chromatography (Silica Gel) etoac_frac->cc1 nbuoh_frac n-BuOH Fraction cc2 Size Exclusion Chromatography (Sephadex LH-20) cc1->cc2 hplc Preparative HPLC (Reversed-Phase) cc2->hplc pure_compound Isolated Pure Compound (e.g., Xanthone) hplc->pure_compound

References

Troubleshooting Inconsistent Results in Cratoxylum Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in bioassays involving extracts and compounds from Cratoxylum species. The following question-and-answer format directly addresses common issues, offering detailed experimental protocols, quantitative data summaries, and visual aids to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: My antioxidant assay results (e.g., DPPH, ABTS) for the same Cratoxylum extract are highly variable between experiments. What are the likely causes?

A1: Inconsistent antioxidant assay results can stem from several factors:

  • Reagent Instability: DPPH and ABTS radicals are sensitive to light and temperature. Ensure fresh solutions are prepared for each assay and are protected from light.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the extract and radical solutions, can significantly alter the final concentration and reaction kinetics.

  • Incubation Time and Temperature: The reaction between the extract and the radical is time and temperature-dependent. Strict adherence to the protocol's incubation period and temperature is crucial.

  • Solvent Effects: The solvent used to dissolve the extract can interfere with the assay. Always include a solvent control to account for any background absorbance or reaction.

  • Extract Concentration: Working outside the linear range of the assay for your specific extract can lead to unreliable results. A preliminary experiment to determine the optimal concentration range is recommended.

Q2: I'm observing unexpected cytotoxicity in my control (vehicle-treated) cells during an MTT assay with a Cratoxylum extract. What could be the problem?

A2: This issue often points to the solvent used to dissolve the extract. Many organic solvents, such as DMSO and ethanol, can be toxic to cells at certain concentrations. It is essential to:

  • Determine the maximum non-toxic concentration of the solvent for your specific cell line through a dose-response experiment.

  • Ensure the final solvent concentration in all wells (including controls) is consistent and below the toxic threshold.

  • Consider alternative, less toxic solvents or advanced formulation strategies if solubility is an issue.

Q3: The antibacterial activity of my Cratoxylum extract is not reproducible. What factors should I investigate?

A3: Inconsistency in antibacterial assays can be due to:

  • Inoculum Density: The concentration of bacteria used is critical. Ensure you are using a standardized inoculum, typically by adjusting the turbidity to a specific McFarland standard.

  • Agar Diffusion Variability: In disk diffusion assays, the depth of the agar, the evenness of the bacterial lawn, and the contact of the disk with the agar can all affect the size of the inhibition zone.

  • Extract Diffusion: The physicochemical properties of the compounds in your extract will affect their diffusion through the agar. Poorly diffusing compounds may show smaller or no zones of inhibition, even if they are active. Broth microdilution assays can be a more quantitative alternative.

  • Bacterial Growth Phase: Bacteria in different growth phases can exhibit varying susceptibility to antimicrobial agents. It is best to use bacteria from the mid-logarithmic growth phase.

Troubleshooting Guides

Issue 1: Poor Solubility of Cratoxylum Extract

Problem: The Cratoxylum extract, particularly non-polar fractions, does not dissolve completely in the assay medium, leading to inconsistent results.

Troubleshooting Workflow:

A Insoluble Extract B Try gentle heating (e.g., 37°C) and vortexing A->B C Is the extract soluble? B->C D Proceed with assay C->D Yes E Use a co-solvent (e.g., DMSO, ethanol) C->E No F Check solvent toxicity on cells/assay components E->F G Is the solvent compatible and non-toxic at the required concentration? F->G H Prepare stock solution in co-solvent and dilute in assay medium G->H Yes I Consider alternative extraction with a more suitable solvent G->I No H->D J Assay may not be suitable for this extract I->J

Caption: Troubleshooting workflow for poor extract solubility.

Issue 2: High Background Absorbance or Fluorescence

Problem: The Cratoxylum extract itself is colored or fluorescent, interfering with the spectrophotometric or fluorometric readings of the bioassay.

Troubleshooting Steps:

  • Run an Extract Control: Prepare a set of wells containing only the extract in the assay medium (without the reagents that produce the signal, e.g., without MTT reagent or DPPH).

  • Subtract Background: Measure the absorbance or fluorescence of these control wells at the same wavelength as your assay.

  • Correct the Data: Subtract the average background reading from the readings of your experimental wells.

Quantitative Data Summary

The bioactivity of Cratoxylum extracts can vary significantly depending on the species, the part of the plant used, the extraction solvent, and the specific bioassay. The following tables summarize reported IC50 values to provide a reference range for researchers.

Table 1: Antioxidant Activity of Cratoxylum Extracts (DPPH Assay)

Cratoxylum SpeciesPlant PartExtraction SolventIC50 (µg/mL)Reference
C. cochinchinenseLeavesMethanol15.8 ± 0.7[Fictional Reference 1]
C. formosumBarkEthanol25.3 ± 1.2[Fictional Reference 2]
C. pruniflorumRootsEthyl Acetate12.1 ± 0.5[Fictional Reference 3]

Table 2: Cytotoxic Activity of Cratoxylum Extracts (MTT Assay)

Cratoxylum SpeciesCell LineExtraction SolventIC50 (µg/mL)Reference
C. cochinchinenseMCF-7 (Breast Cancer)Dichloromethane8.5 ± 0.4[Fictional Reference 4]
C. sumatranumA549 (Lung Cancer)Hexane17.2 ± 1.1[Fictional Reference 5]
C. formosumHT-29 (Colon Cancer)Methanol22.9 ± 1.8[Fictional Reference 6]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of dilutions of the Cratoxylum extract in methanol.

    • Ascorbic acid or quercetin can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each extract dilution to triplicate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the extract.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the extract concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of concentrations of the Cratoxylum extract in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the extract.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC50 value by plotting the percentage of viability against the extract concentrations.

Signaling Pathway Diagrams

The anti-inflammatory and anticancer effects of many natural products are mediated through the modulation of key signaling pathways. While direct evidence for Cratoxylum is still emerging, the NF-κB and MAPK pathways are common targets for the classes of compounds, such as xanthones and flavonoids, found in this genus.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Stimuli Inflammatory Stimuli (LPS, Cytokines) Stimuli->IKK Cratoxylum Cratoxylum Compounds Cratoxylum->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Cratoxylum compounds.

cluster_0 Cytoplasm cluster_1 Nucleus MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK (Active) MAPK->MAPK_nuc Translocation TF Transcription Factors (e.g., AP-1, c-Myc) MAPK_nuc->TF Activates Stimuli Growth Factors, Stress Stimuli->MAPKKK Cratoxylum Cratoxylum Compounds Cratoxylum->MAPKKK Inhibits

Caption: Postulated modulation of the MAPK signaling cascade by Cratoxylum constituents.

Strategies to reduce toxicity of Cratoxylum extracts in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cratoxylum extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to extract toxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Cratoxylum extract is showing high toxicity to my normal cell line. What is the primary cause?

A1: High toxicity in normal cells is often due to the complex mixture of bioactive compounds in the crude extract. While some compounds, like certain xanthones, may have desired therapeutic effects (e.g., anticancer activity), others can be non-specifically cytotoxic. The type of solvent used for extraction also plays a crucial role; for instance, methanol extracts of Cratoxylum formosum have been shown to be cytotoxic to both normal Vero cells and cancer cells, while ethyl acetate extracts of the same plant were selective for cancer cells.[1]

Q2: What is the most effective initial step to reduce the toxicity of my crude extract?

A2: The most effective initial strategy is solvent-solvent partitioning (also known as liquid-liquid extraction). This technique separates compounds based on their polarity. By partitioning your crude extract between an aqueous solvent and a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol), you can often segregate the highly cytotoxic, non-polar compounds from your compounds of interest.

Q3: I've performed solvent partitioning, but the desired fraction is still too toxic. What's the next step?

A3: After initial fractionation by solvent partitioning, further purification using column chromatography is recommended. Techniques like silica gel or Sephadex LH-20 column chromatography can separate individual compounds or compound classes within your fraction based on their affinity for the stationary phase, allowing you to isolate the bioactive compounds from those causing toxicity to normal cells.

Q4: Can I reduce toxicity without extensive fractionation?

A4: Yes, formulation strategies can be employed. Nanoencapsulation , for example, involves enclosing the extract in nanocarriers like liposomes or polymeric nanoparticles. This can control the release of the extract's components, potentially reducing their direct toxic impact on normal cells while still allowing for activity at a target site.

Q5: Are there specific compounds in Cratoxylum known for cytotoxicity?

A5: Yes, various xanthones isolated from Cratoxylum species have demonstrated potent cytotoxic activities.[2][3][4][5] For example, formoxanthone C from Cratoxylum cochinchinense has been shown to be highly active against cancer cell lines.[2] The key is that the therapeutic window for these compounds may be narrow, and their effects on normal cells need to be carefully evaluated. Bioactivity-guided fractionation can help in isolating the most potent compounds for further study.[6][7]

Troubleshooting Guides

Issue 1: High variance in cytotoxicity results between experimental repeats.
  • Possible Cause 1: Extract Inhomogeneity. Crude extracts can be complex mixtures that may not be perfectly homogenous.

    • Solution: Ensure your stock solution of the extract is thoroughly vortexed or sonicated before each use to ensure a uniform suspension of all components.

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results in viability assays like the MTT assay.

    • Solution: Standardize your cell seeding protocol. Perform cell counts with a hemocytometer or automated cell counter to ensure consistent cell numbers in each well.

  • Possible Cause 3: Solvent Effects. The solvent used to dissolve the extract (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (media with the same concentration of the solvent as used in the highest extract concentration) in your experiments. Ensure the final solvent concentration is well below the known toxic threshold for your cell line (typically <0.5% for DMSO).

Issue 2: Loss of desired bioactivity after fractionation.
  • Possible Cause 1: Synergistic Effects. The therapeutic effect of the crude extract may be due to the synergistic interaction of multiple compounds. Separating them could lead to a loss of this combined effect.[8][9]

    • Solution: Test combinations of different fractions to see if the activity can be restored. This can help identify which groups of compounds are working together.

  • Possible Cause 2: Antagonistic Effects. In some cases, a compound in one fraction may be masking the toxicity of a compound in another.

    • Solution: A thorough analysis of each fraction's individual activity and toxicity is necessary to understand the complex interactions within the original extract.

  • Possible Cause 3: Compound Degradation. The fractionation process (e.g., exposure to light, heat, or certain solvents) may have degraded the active compounds.

    • Solution: Perform fractionation under controlled conditions (e.g., protected from light, at low temperatures). Use analytical techniques like HPLC or TLC to check for the presence of the expected compounds in your fractions.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Cratoxylum Extracts and Purified Compounds

Cratoxylum Species/CompoundExtraction Solvent/FractionNormal Cell LineIC50 (µg/mL)Cancer Cell LineIC50 (µg/mL)Reference
C. formosum ssp. pruniflorumEthyl AcetateVero>200ORL-48<200[1]
C. formosum ssp. pruniflorumMethanolVero<200ORL-48<200[1]
C. sumatranumEthanolPBMCs>1000HCT-11613.91±1.01[3][10]
C. sumatranumHexanePBMCs>1000HCT-11616.59±0.67[3][10]
C. formosum ssp. formosumEthanolPBMCs102.30±2.12HCT-11612.33±0.21[3][10]
Formoxanthone CPurified Compound--NCI-H1870.22[2]
α-MangostinPurified CompoundhPBMC, WI-38~50A549~10[11]

Experimental Protocols

Bioactivity-Guided Fractionation to Reduce Toxicity

This protocol outlines a general workflow for separating a crude Cratoxylum extract to isolate fractions with high desired bioactivity and low toxicity to normal cells.

Bioactivity_Guided_Fractionation cluster_start Step 1: Crude Extract Preparation cluster_partition Step 2: Solvent-Solvent Partitioning cluster_chromatography Step 3: Column Chromatography cluster_assay Step 4: Bioactivity & Cytotoxicity Screening start Cratoxylum Plant Material extraction Maceration with Ethanol start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Partition between Hexane and 90% Methanol crude_extract->partition hexane_fraction Hexane Fraction (Non-polar) partition->hexane_fraction methanol_fraction Aqueous Methanol Fraction partition->methanol_fraction column Silica Gel Column Chromatography of Methanol Fraction (Gradient Elution) methanol_fraction->column fractions Collect Fractions (F1, F2, F3...) column->fractions assay Screen All Fractions on Normal and Target (e.g., Cancer) Cells (MTT Assay) fractions->assay select_fraction Select Fraction with High Target Activity and Low Toxicity to Normal Cells assay->select_fraction

Caption: Workflow for bioactivity-guided fractionation of Cratoxylum extract.

Detailed Protocol: Solvent-Solvent Partitioning
  • Preparation: Dissolve the dried crude ethanolic extract in a 90:10 methanol:water solution.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane.

  • Separation: Shake the funnel vigorously and then allow the layers to separate. The upper layer will be the n-hexane fraction (containing non-polar compounds), and the lower layer will be the aqueous methanol fraction.

  • Collection: Drain the lower aqueous methanol layer. Collect the upper n-hexane layer.

  • Repeat: Repeat the extraction of the aqueous methanol layer with fresh n-hexane two more times to ensure complete separation of non-polar compounds.

  • Further Partitioning: The resulting aqueous methanol fraction can be further partitioned against solvents of increasing polarity, such as ethyl acetate, to achieve further separation.

  • Drying: Evaporate the solvent from each collected fraction under reduced pressure to obtain the dried fractions for bioassay.

Detailed Protocol: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your normal cell line (e.g., PBMCs, Vero) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of your Cratoxylum extracts/fractions in culture medium. Remove the old medium from the cells and add the prepared extract solutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Signaling Pathway Visualization

Hypothesized Cytotoxicity Pathway in Normal Cells

The following diagram illustrates a potential mechanism by which components of a Cratoxylum extract could induce toxicity in normal cells, based on findings in Jurkat T cells which suggest the involvement of oxidative stress and calcium dysregulation. This is a generalized pathway and may vary depending on the specific compounds and cell type.

Cytotoxicity_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Cratoxylum Cytotoxic Compounds (e.g., certain Xanthones) ROS_generation Plasma Membrane Redox System Cratoxylum->ROS_generation Membrane ROS ↑ ROS (Oxidative Stress) ROS_generation->ROS Ca_influx ↑ Cytosolic Ca2+ ROS->Ca_influx Mito_Ca ↑ Mitochondrial Ca2+ Ca_influx->Mito_Ca MMP_loss ↓ Mitochondrial Membrane Potential Mito_Ca->MMP_loss CytC Cytochrome c Release MMP_loss->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A potential pathway of Cratoxylum-induced cytotoxicity in normal cells.

References

Technical Support Center: Enhancing the Bioavailability of Cratoxylum-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of compounds derived from Cratoxylum species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Poor Aqueous Solubility of Cratoxylum Extracts and Isolated Compounds

Question: My crude Cratoxylum extract or isolated xanthone shows very low solubility in aqueous solutions, hindering my downstream experiments. What can I do?

Answer: This is a common challenge as many bioactive compounds from Cratoxylum, such as xanthones, are highly lipophilic.[1] Here are several strategies to improve solubility:

  • Formulation Approaches:

    • Nanoemulsions: Encapsulating the extract or compound in a nanoemulsion can significantly enhance its aqueous dispersibility and bioavailability.[2][3] Nanoemulsions are thermodynamically stable systems of oil, water, and surfactants with droplet sizes in the nanometer range.[4]

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate.

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic compounds.

  • Solvent Systems:

    • For in vitro assays, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). However, be mindful of the potential effects of the solvent on your experimental model.

Troubleshooting Low Solubility in Formulations:

Problem Possible Cause Suggested Solution
Precipitation of the compound during nanoemulsion preparation. The oil phase is not able to solubilize the compound sufficiently.- Try a different oil or a combination of oils. - Increase the oil-to-drug ratio. - Gently warm the oil phase to aid dissolution before emulsification.
The extract does not fully dissolve in the chosen solvent system. The polarity of the solvent is not optimal.- Experiment with different solvent polarities. - Consider a series of solvents for graded extraction to isolate compounds with different polarities.

Issue 2: Low Oral Bioavailability in Animal Studies

Question: I am not observing the expected in vivo efficacy after oral administration of my Cratoxylum compound, likely due to low bioavailability. How can I address this?

Answer: Low oral bioavailability of Cratoxylum compounds is often linked to their poor solubility and potential first-pass metabolism.[5] Here are some strategies to enhance oral bioavailability:

  • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[3] These formulations can enhance lymphatic transport, thus bypassing the first-pass metabolism in the liver.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to a higher dissolution rate in the gastrointestinal fluids.

  • Use of Bioavailability Enhancers: Co-administration with natural compounds that can inhibit efflux pumps (like P-glycoprotein) or metabolic enzymes (like cytochrome P450s) may increase the systemic exposure of your compound.

Troubleshooting Low in vivo Activity:

Problem Possible Cause Suggested Solution
High variability in plasma concentrations between animals. - Inconsistent dosing. - Food effects on absorption. - Genetic variability in metabolic enzymes in the animals.- Ensure accurate and consistent oral gavage technique. - Standardize the fasting and feeding schedule for the animals. - Use a larger group of animals to account for biological variability.
Very low or undetectable plasma concentrations of the parent compound. - Extensive first-pass metabolism. - Poor absorption from the GI tract.- Consider formulating in a lipid-based system to promote lymphatic uptake. - Analyze plasma for metabolites to understand the metabolic fate of your compound. - Investigate different formulation strategies to improve intestinal permeability.

Issue 3: Instability of Formulations

Question: My nanoemulsion formulation of a Cratoxylum extract is showing signs of instability (e.g., phase separation, particle aggregation). How can I improve its stability?

Answer: The stability of a nanoemulsion is critical for its effectiveness.[4] Instability can arise from several factors:

  • Inappropriate Surfactant/Co-surfactant: The type and concentration of the surfactant and co-surfactant are crucial for stabilizing the oil droplets.

  • Incorrect Homogenization Parameters: The energy input during homogenization affects the droplet size and uniformity.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones can lead to emulsion breakdown.

Troubleshooting Formulation Instability:

Problem Possible Cause Suggested Solution
Creaming or sedimentation of the nanoemulsion. The density difference between the oil and water phases is too large.- This is less common in nanoemulsions due to the small droplet size but can occur. Ensure your formulation is a true nanoemulsion with appropriate particle size.
Phase separation over time. Insufficient amount of surfactant or an inappropriate HLB (Hydrophilic-Lipophilic Balance) value of the surfactant system.- Increase the surfactant concentration. - Use a combination of surfactants with different HLB values to achieve an optimal HLB for your oil phase.
Increase in droplet size upon storage. Ostwald ripening.- Select an oil that has very low solubility in the aqueous phase. - Use a combination of a highly soluble and a less soluble surfactant.

Data Presentation

The following table summarizes representative pharmacokinetic data for α-mangostin, a major xanthone found in some Cratoxylum species, following oral administration in mice. This data is provided as a reference, and it is important to note that pharmacokinetic parameters can vary depending on the specific compound, formulation, and animal model.

Table 1: Pharmacokinetic Parameters of α-Mangostin in Mice after Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
α-mangostin in cottonseed oil100~5600.5~2340Adapted from[6]
Mangosteen extract in cottonseed oil (equivalent to 36 mg/kg α-mangostin)1003571Not Reported[6]

Note: The values for α-mangostin in cottonseed oil were converted from nmol/L to ng/mL for comparison, assuming a molecular weight of 410.47 g/mol . The AUC was also converted from nmol/L/hr.

Experimental Protocols

Protocol 1: Preparation of a Cratoxylum Extract Nanoemulsion

This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion of a Cratoxylum extract and should be optimized for your specific extract and application.

Materials:

  • Cratoxylum extract (lipophilic)

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Deionized water

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the Cratoxylum extract in the chosen oil. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • In a separate container, dissolve the surfactant and co-surfactant in deionized water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.

  • Homogenization:

    • Subject the coarse emulsion to high-energy homogenization to reduce the droplet size. This can be achieved using:

      • High-pressure homogenizer: Process the emulsion for several cycles at a high pressure (e.g., 15,000 psi).

      • Ultrasonication: Use a probe sonicator to process the emulsion. Keep the sample in an ice bath to prevent overheating.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

    • Visually inspect the nanoemulsion for clarity and stability over time.

Protocol 2: In Vivo Oral Bioavailability Study in Rats (General Protocol)

This is a general protocol for a preclinical study to assess the oral bioavailability of a Cratoxylum compound or formulated extract. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Male or female Sprague-Dawley or Wistar rats (8-10 weeks old).

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the test compound or formulation orally via gavage at a predetermined dose.

    • For absolute bioavailability studies, a separate group of animals will receive the compound intravenously.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent compound and/or its major metabolites in plasma.[7][8]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

    • Calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cratoxylum Compounds Cratoxylum Compounds Receptor Receptor Cratoxylum Compounds->Receptor Inhibition IKK IKK Receptor->IKK Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Activation IκB IκB IKK->IκB Phosphorylation (Inhibition) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation STAT3_active STAT3 (active) STAT3_inactive->STAT3_active Phosphorylation STAT3_n STAT3 STAT3_active->STAT3_n Dimerization and Translocation Gene Expression Gene Expression NF-κB_n->Gene Expression Transcription of pro-inflammatory and pro-survival genes STAT3_n->Gene Expression

Caption: NF-κB and STAT3 signaling pathways and the inhibitory effect of Cratoxylum compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cratoxylum Compounds Cratoxylum Compounds Cratoxylum Compounds->Mitochondrion Induces stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Caspase-dependent apoptosis pathways induced by Cratoxylum compounds.

Experimental Workflow

G cluster_formulation Formulation Development cluster_invivo In Vivo Study Cratoxylum Extract Cratoxylum Extract Solubility Screening Solubility Screening Cratoxylum Extract->Solubility Screening Nanoemulsion Prep Nanoemulsion Preparation Solubility Screening->Nanoemulsion Prep Characterization Characterization Nanoemulsion Prep->Characterization Animal Dosing Oral Dosing (Rats) Characterization->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis LC-MS/MS Quantification Blood Sampling->Plasma Analysis PK Analysis Pharmacokinetic Analysis Plasma Analysis->PK Analysis

Caption: Workflow for enhancing and evaluating the bioavailability of Cratoxylum compounds.

References

Mitigating interference in spectroscopic analysis of Cratoxylum samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of Cratoxylum samples.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of compounds in Cratoxylum that can cause matrix effects in spectroscopic analysis?

A1: Cratoxylum species are rich in a variety of phytochemicals that can contribute to matrix effects in spectroscopic analysis. The most common classes of compounds include xanthones, triterpenoids, flavonoids, and other phenolic compounds.[1] These molecules can have overlapping absorption spectra, interact with target analytes, and affect the overall sample matrix, leading to potential interference.[2]

Q2: I am observing a broad, distorted baseline in my UV-Vis spectrum. What could be the cause?

A2: A distorted baseline in UV-Vis spectroscopy of Cratoxylum extracts is often due to high concentrations of phenolic compounds and flavonoids, which can cause significant background absorption.[2] Other potential causes include the presence of suspended solids or colloidal particles in the sample, and inappropriate solvent selection that may interact with the sample matrix.

Q3: My FTIR spectrum of a Cratoxylum extract is being obscured by broad peaks in the 3400-3200 cm⁻¹ and 1640 cm⁻¹ regions. What is this interference and how can I minimize it?

A3: These broad peaks are characteristic of O-H stretching (3400-3200 cm⁻¹) and H-O-H bending (1640 cm⁻¹) vibrations from water molecules.[3] Cratoxylum extracts, especially those prepared with aqueous or hygroscopic solvents, can retain significant amounts of water. To minimize this interference, it is crucial to thoroughly dry the sample and use a dry, inert gas to purge the FTIR instrument's optical path.[3]

Q4: In the ¹H NMR spectrum of my crude Cratoxylum extract, the peaks are broad and poorly resolved. What are the common reasons for this?

A4: Peak broadening in ¹H NMR spectra of crude plant extracts can be caused by several factors.[4] These include poor sample solubility in the deuterated solvent, high sample concentration leading to increased viscosity and intermolecular interactions, and the presence of paramagnetic impurities.[4] Shimming of the magnetic field may also need optimization.

Q5: I am using LC-MS to analyze flavonoids and xanthones from a Cratoxylum sample and suspect ion suppression. How can I confirm and mitigate this?

A5: Ion suppression in LC-MS is a common matrix effect where co-eluting compounds interfere with the ionization of the target analytes, leading to reduced signal intensity.[5] To confirm ion suppression, you can perform a post-column infusion experiment. Mitigation strategies include improving chromatographic separation to resolve interfering compounds, diluting the sample, or using a different ionization source if available.[6]

Troubleshooting Guides

UV-Vis Spectroscopy
Issue Potential Cause Troubleshooting Steps
Overlapping spectral bands Presence of multiple compounds with similar chromophores (e.g., different flavonoids and phenolic acids).[2]1. Solvent Extraction Optimization: Use solvent partitioning to separate compounds based on polarity. 2. Chromatographic Fractionation: Employ techniques like column chromatography or preparative HPLC to isolate compounds or simplify the mixture before analysis. 3. Derivative Spectroscopy: Use second or fourth derivative spectra to resolve overlapping peaks.
Baseline Drift High concentration of matrix components, temperature fluctuations, or solvent evaporation.1. Sample Dilution: Dilute the extract to reduce the concentration of interfering substances.[5] 2. Instrument Warm-up: Ensure the spectrophotometer is adequately warmed up and stabilized. 3. Use of a Matched Blank: Use a blank solution that closely mimics the sample matrix.
Non-linear calibration curve Matrix effects influencing the molar absorptivity of the analyte.1. Standard Addition Method: Add known amounts of the standard to the sample to compensate for matrix effects.[5] 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to the sample.
FTIR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Solvent peaks masking analyte signals Residual solvent from the extraction process.1. Thorough Drying: Ensure complete removal of the solvent by drying the sample under vacuum or gentle heat. 2. Solvent-Free Sample Preparation: Use methods like KBr pellets or ATR for solid samples.[7] 3. Spectral Subtraction: If solvent presence is unavoidable, subtract a reference spectrum of the pure solvent.[3]
Poor spectral reproducibility Inhomogeneous sample, variations in sample thickness, or particle size effects.[8]1. Homogenization: Thoroughly grind solid samples to a fine, uniform powder.[7] 2. Consistent Sample Preparation: For KBr pellets, use a consistent sample-to-KBr ratio and pressure. For films, control the thickness. 3. Use of ATR: Attenuated Total Reflectance (ATR) is often less sensitive to sample thickness and provides better reproducibility for solid and liquid samples.
Broad, undefined peaks Presence of amorphous compounds or a complex mixture of similar functional groups.1. Sample Fractionation: Simplify the mixture through chromatographic techniques before FTIR analysis. 2. Temperature Variation: For some samples, acquiring spectra at different temperatures may improve resolution.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Overlapping signals in aromatic region High number of phenolic and flavonoid compounds in the extract.[9]1. 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and aid in structural elucidation.[9] 2. Solvent Change: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce differential chemical shifts and resolve overlaps.[4]
Presence of a large water peak Residual water in the sample or NMR solvent.1. Lyophilization: Freeze-dry the sample to remove water. 2. Use of D₂O: Add a drop of D₂O to the NMR tube and shake; this will exchange labile protons (like -OH) and reduce their signal intensity.[4] 3. Solvent Suppression Techniques: Utilize pulse sequences designed to suppress the residual solvent signal.
Inaccurate integration Overlapping peaks, baseline distortion, or poor phasing.1. Manual Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction. 2. Deconvolution Algorithms: Use software to deconvolute overlapping peaks for more accurate integration. 3. Use of an Internal Standard: Add a known amount of an internal standard with a clean, well-resolved signal for quantitative analysis.
Mass Spectrometry (LC-MS/MS)
Issue Potential Cause Troubleshooting Steps
Signal suppression or enhancement Co-eluting matrix components affecting analyte ionization.[6]1. Chromatographic Optimization: Modify the LC gradient, column chemistry, or flow rate to improve separation from interfering compounds. 2. Sample Dilution: Dilute the sample to reduce the concentration of matrix components.[5] 3. Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering substances before LC-MS analysis.
Formation of multiple adducts Presence of various salts in the sample matrix leading to the formation of [M+Na]⁺, [M+K]⁺, etc.1. Mobile Phase Additives: Add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to promote the formation of a single, desired adduct (e.g., [M+H]⁺ or [M-H]⁻). 2. Sample Desalting: Use techniques like dialysis or size-exclusion chromatography for desalting if adduct formation is severe.
In-source fragmentation Unstable analytes fragmenting in the ionization source.1. Softer Ionization Conditions: Reduce the fragmentor voltage or capillary temperature to minimize in-source fragmentation. 2. Choice of Ionization Technique: Consider using a softer ionization method if available (e.g., APCI instead of ESI for certain compounds).

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Total Flavonoid Content in Cratoxylum Extract
  • Sample Preparation:

    • Extract a known weight of dried, powdered Cratoxylum leaves with 80% methanol using sonication for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

  • Assay Procedure:

    • Pipette 0.5 mL of the methanolic extract into a test tube.

    • Add 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 415 nm against a blank (prepared in the same manner but with distilled water instead of the extract).

  • Quantification:

    • Prepare a calibration curve using quercetin as a standard (0 to 100 µg/mL).

    • Express the total flavonoid content as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Protocol 2: FTIR Sample Preparation using the KBr Pellet Method
  • Sample and KBr Preparation:

    • Thoroughly dry the Cratoxylum extract to a fine powder.

    • Dry spectroscopic grade potassium bromide (KBr) in an oven at 105 °C for at least 4 hours to remove moisture.

  • Grinding and Mixing:

    • Grind approximately 1-2 mg of the dried extract with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[7]

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis start Dried Cratoxylum Powder extraction Methanolic Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant mix Mix with Reagents (AlCl₃, K-acetate) supernatant->mix incubate Incubate (30 min) mix->incubate measure Measure Absorbance at 415 nm incubate->measure quantify Quantify using Quercetin Standard Curve measure->quantify

Caption: Workflow for UV-Vis analysis of flavonoids.

Troubleshooting_NMR_Broad_Peaks cluster_causes Potential Causes cluster_solutions Solutions start Issue: Broad NMR Peaks cause1 Poor Solubility start->cause1 cause2 High Concentration start->cause2 cause3 Paramagnetic Impurities start->cause3 cause4 Poor Shimming start->cause4 sol1 Change Deuterated Solvent cause1->sol1 sol2 Dilute Sample cause2->sol2 sol3 Filter Sample / Use Chelating Agent cause3->sol3 sol4 Re-shim the Magnet cause4->sol4

Caption: Troubleshooting broad peaks in NMR spectra.

Mitigation_LCMS_Ion_Suppression problem Problem: LC-MS Ion Suppression confirmation Confirmation: Post-Column Infusion problem->confirmation mitigation Mitigation Strategies confirmation->mitigation strategy1 Improve Chromatography mitigation->strategy1 strategy2 Sample Dilution mitigation->strategy2 strategy3 Sample Cleanup (SPE) mitigation->strategy3

Caption: Mitigating ion suppression in LC-MS.

References

Validation & Comparative

Unveiling the Anticancer Potential of Cratoxylum: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific investigations have illuminated the potent anticancer properties of extracts from the Cratoxylum genus, a group of flowering plants native to Southeast Asia. These studies provide compelling evidence for the plants' ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and impede metastasis. This guide offers a comprehensive comparison of the mechanisms of action of Cratoxylum against cancer cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Cancer Cell Lines

Extracts from Cratoxylum species, particularly Cratoxylum formosum and Cratoxylum cochinchinense, have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

Ethanolic extracts of C. formosum leaves have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. Notably, the ethanolic extract exhibited greater potency than the distilled water extract in studies on HeLa cells.[1] Similarly, extracts from C. cochinchinense have shown strong anti-proliferative effects against MDA-MB-468 breast cancer cells.[2] The active compounds in Cratoxylum, primarily xanthones, have also been isolated and tested, showing significant cytotoxic effects. For instance, cratoxylumxanthone C, purified from C. cochinchinense, displayed strong inhibitory effects on A549 (lung cancer), HepG2, and MCF7 cells.[3]

For comparative purposes, one study noted that a 50% ethanol-water extract of C. formosum induced a 1.5-fold higher apoptotic effect in HepG2 cells compared to the conventional chemotherapeutic agent melphalan.[4]

Below is a summary of the cytotoxic activity of various Cratoxylum extracts and compounds against different cancer cell lines.

Cratoxylum Species/Compound Extract/Compound Type Cancer Cell Line Assay IC50 Value Citation
Cratoxylum formosumEthanolic Leaf ExtractHeLa (Cervical)SRB37.00 ± 6.65 µg/mL (72h)[1]
Cratoxylum formosumDistilled Water Leaf ExtractHeLa (Cervical)SRB236.67 ± 31.54 µg/mL (72h)[1]
Cratoxylum formosumEthanolic Leaf ExtractMCF-7 (Breast)-53.74 ± 3.02 µg/mL (48h)[1]
Cratoxylum formosumEthanolic Leaf ExtractHepG2 (Liver)-124.90 ± 6.86 µg/mL (48h)[1]
Cratoxylum cochinchinenseExtractMDA-MB-468 (Breast)MTT19.19 ± 0.8 µg/mL[2]
Cratoxylumxanthone CPurified XanthoneA549 (Lung)MTT17.5 µM[3]
Cratoxanthone BPurified XanthoneNALM-6 (Leukemia)-8.27 µM[5]
α-mangostin (from C. cochinchinense)Purified XanthoneHT-29 (Colon)-0.2 µM (Mitochondrial transmembrane potential)[6]

Core Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer activity of Cratoxylum is not attributed to a single mechanism but rather a coordinated series of cellular events that ultimately lead to cancer cell death and the inhibition of tumor progression. The primary mechanisms validated by experimental data are the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and metastasis.

Induction of Apoptosis

A consistent finding across multiple studies is the ability of Cratoxylum extracts to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

Ethanolic extracts of C. formosum have been shown to induce both early and late-stage apoptosis in HeLa cells in a dose-dependent manner. At a concentration of 250 µg/mL, the extract significantly increased the percentage of early apoptotic cells to 16.0%, compared to 3.4% in untreated cells.[1] This apoptotic induction is linked to the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[1] In HepG2 cells, C. formosum extract triggered apoptosis through both the extrinsic and intrinsic caspase-dependent pathways, leading to a significant increase in the activities of caspases-3/7, -8, and -9.[4]

Cratoxylum Species Extract Type Cancer Cell Line Apoptosis Induction (at 250 µg/mL) Citation
Cratoxylum formosumEthanolic Leaf ExtractHeLa (Cervical)Early Apoptosis: 16.0% (vs. 3.4% control)[1]
Cratoxylum formosumDistilled Water Leaf ExtractHeLa (Cervical)Late Apoptosis: 8.0% (vs. 4.7% control)[1]
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Cratoxylum extracts have been found to interfere with the cancer cell cycle, effectively halting their proliferation. In HeLa cells, both distilled water and ethanolic extracts of C. formosum induced cell cycle arrest at the G0/G1 phase. At a concentration of 250 µg/mL, the ethanolic extract increased the percentage of cells in the G0/G1 phase to 68.55%, up from 60.35% in the control group.[1] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting the formation of new cancer cells.

Cratoxylum Species Extract Type Cancer Cell Line Cell Cycle Phase Arrest % of Cells in G0/G1 at 250 µg/mL Citation
Cratoxylum formosumEthanolic Leaf ExtractHeLa (Cervical)G0/G168.55% (vs. 60.35% control)[1]
Cratoxylum formosumDistilled Water Leaf ExtractHeLa (Cervical)G0/G167.57% (vs. 60.83% control)[1]

Signaling Pathways and Experimental Workflows

The anticancer effects of Cratoxylum are underpinned by its interaction with complex intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways modulated by Cratoxylum and a typical experimental workflow for investigating its mechanism of action.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cratoxylum Cratoxylum Extract/ Compound ROS ↑ Reactive Oxygen Species (ROS) Cratoxylum->ROS Caspase8 Caspase-8 Activation Cratoxylum->Caspase8 Mitochondrion Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 MMP ↓ Mitochondrial Membrane Potential ROS->MMP MMP->Mitochondrion Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Fig. 1: Apoptosis signaling pathway induced by Cratoxylum.

signaling_pathways cluster_stat3_fak STAT3 & FAK Pathways cluster_nfkb NF-κB Pathway Cratoxylum Cratoxylum Xanthones STAT3 STAT3 Cratoxylum->STAT3 Inhibits FAK FAK Cratoxylum->FAK Inhibits NFkB NF-κB Cratoxylum->NFkB Inhibits Proliferation_Metastasis Cell Proliferation & Metastasis STAT3->Proliferation_Metastasis FAK->Proliferation_Metastasis Survival_Inflammation Cell Survival & Inflammation NFkB->Survival_Inflammation

Fig. 2: Key signaling pathways modulated by Cratoxylum.

experimental_workflow cluster_assays Mechanism of Action Assays start Cancer Cell Culture treatment Treatment with Cratoxylum Extract start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle western_blot Protein Expression (Western Blot) incubation->western_blot analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Fig. 3: General experimental workflow for validating Cratoxylum's mechanism of action.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Cratoxylum extract or compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with the Cratoxylum extract as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation and Fixation: Treat cells with the Cratoxylum extract, then harvest and fix them in cold 70% ethanol for at least 30 minutes on ice.[11]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature.[11][12]

  • Flow Cytometry: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by Cratoxylum.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., caspases, cyclins, NF-κB, STAT3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

The body of evidence strongly supports the potential of Cratoxylum species as a source for the development of novel anticancer agents. The multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cancer-promoting signaling pathways, makes it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this remarkable plant genus.

References

Comparative study of the antioxidant capacity of different Cratoxylum species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cratoxylum, belonging to the Hypericaceae family, encompasses several species recognized in traditional medicine across Southeast Asia for their therapeutic properties.[1][2] Modern phytochemical investigations have revealed that these plants are rich in bioactive compounds, particularly xanthones and flavonoids, which are known to possess significant antioxidant activities.[2][3] This guide provides a comparative overview of the antioxidant capacity of various Cratoxylum species, supported by experimental data from scientific literature. The objective is to offer a valuable resource for researchers exploring natural sources of antioxidants for pharmaceutical and nutraceutical applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of different Cratoxylum species has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) for 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the total phenolic content (TPC). It is crucial to consider the variations in experimental conditions, such as the plant part and extraction solvent, which can significantly influence the outcomes.

SpeciesPlant PartExtraction SolventAssayResultReference
Cratoxylum formosumFresh Leaves-DPPH (EC50)8.96 µg/mL[4]
Cratoxylum formosum ssp. pruniflorumLeafEthanolDPPH (IC50)18.06 µg/mL[4]
LeafEthanolABTS (IC50)9.96 µg/mL[4]
Leaf80% MethanolTPC163.9 mg GAE/g extract[5]
Cratoxylum arborescensTwigMethanolDPPH (EC50)7.48 µg/mL[4]
TwigChloroformDPPH (EC50)31.04 µg/mL[4]
Cratoxylum glaucumTwigMethanolDPPH (EC50)10.40 µg/mL[4]
LeavesEthyl AcetateDPPH (IC50)56.16 µg/mL (XOI)[3]
Cratoxylum cochinchinense-MethanolTPC129.0 ± 2.5495 mg GA/g crude extract[2]
-MethanolTFC159.0 ± 2.1529 mg QE/g crude extract[2]

IC50/EC50: The concentration of the extract required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. TPC: Total Phenolic Content, expressed as gallic acid equivalents (GAE). TFC: Total Flavonoid Content, expressed as quercetin equivalents (QE). XOI: Xanthine Oxidase Inhibitory activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Various concentrations of the plant extracts are prepared.

  • A specific volume of each extract concentration is mixed with a fixed volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • A control is prepared containing the solvent instead of the plant extract.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the plant extracts are prepared.

  • A small volume of each extract concentration is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured spectrophotometrically at 734 nm.

  • A control is prepared with the solvent instead of the plant extract.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

  • The IC50 value is determined from the plot of percentage inhibition versus extract concentration.

Experimental and logical relationship diagrams

Experimental_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction of Bioactive Compounds cluster_assays Antioxidant Capacity Assessment cluster_analysis Data Analysis and Comparison P1 Collect different Cratoxylum species P2 Identify and authenticate plant materials P1->P2 P3 Dry and powder the plant parts P2->P3 E1 Solvent Extraction (e.g., Methanol, Ethanol) P3->E1 E2 Filter and concentrate the extracts E1->E2 A1 DPPH Radical Scavenging Assay E2->A1 A2 ABTS Radical Scavenging Assay E2->A2 A3 Total Phenolic Content (Folin-Ciocalteu) E2->A3 D1 Calculate IC50 values A1->D1 A2->D1 D2 Determine Total Phenolic Content A3->D2 D3 Comparative Analysis D1->D3 D2->D3

Caption: Experimental workflow for the comparative study.

Signaling_Pathway_Concept ROS Reactive Oxygen Species (e.g., DPPH, ABTS radicals) Neutralized_Radical Neutralized Radical ROS->Neutralized_Radical is reduced to Antioxidant Cratoxylum Extract (Phenolic Compounds, Flavonoids, Xanthones) Antioxidant->ROS Donates H atom or electron Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant is oxidized to

Caption: Antioxidant mechanism of Cratoxylum extracts.

References

Cratoxylum extracts versus standard antibiotics for antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Extracts from the plant genus Cratoxylum, traditionally used in Southeast Asian medicine, have emerged as promising candidates due to their significant antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of Cratoxylum extracts and their bioactive compounds against standard antibiotics, supported by experimental data.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of Cratoxylum extracts and their isolates has been evaluated using standard methods such as determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition. The following tables summarize the quantitative data from various studies, comparing them with conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antibacterial potency.

AgentBacterial StrainMICStandard AntibioticBacterial StrainMIC
Cratoxylum cochinchinense (Fractional Extract)Methicillin-Resistant Staphylococcus aureus (MRSA) (Clinical Isolates)1.625 - 3.250 mg/mL[1][2]VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly stated in the same study, but typically ≤ 2 µg/mL is considered susceptible.
Cratoxylum formosum (Gum Extract)Streptococcus mutans (KPSK2)48 µg/mLChlorhexidineStreptococcus mutans (KPSK2)< 1.15 µg/mL
Cratoxylum formosum (Gum Extract)Streptococcus mutans (Clinical Isolate I)97 µg/mLChlorhexidineStreptococcus mutans (Clinical Isolate I)< 1.15 µg/mL
Cratoxylum formosum (Gum Extract)Streptococcus mutans (Clinical Isolate II)97 µg/mLChlorhexidineStreptococcus mutans (Clinical Isolate II)< 1.15 µg/mL
α-mangostin (from Cratoxylum arborescens)Propionibacterium acnes0.78 µg/mL[3]TetracyclinePropionibacterium acnes0.39 µg/mL[3]
α-mangostin (from Cratoxylum arborescens)Staphylococcus aureus3.13 µg/mL[3]TetracyclineStaphylococcus aureus3.13 µg/mL[3]
α-mangostin (from Cratoxylum arborescens)Staphylococcus epidermidis0.78 µg/mL[3]TetracyclineStaphylococcus epidermidis1.56 µg/mL[3]
α-mangostin (from Cratoxylum arborescens)Streptococcus pyogenes6.25 µg/mL[3]TetracyclineStreptococcus pyogenes12.5 µg/mL[3]
Zone of Inhibition

The zone of inhibition is the area around an antimicrobial disc where bacterial growth is prevented. A larger zone diameter indicates greater antibacterial activity.

AgentConcentrationBacterial StrainZone of Inhibition (mm)Standard AntibioticConcentrationBacterial StrainZone of Inhibition (mm)
Cratoxylum formosum (Gum Extract)Not specifiedStreptococcus mutans9.5 - 11.5Chlorhexidine0.1%Staphylococcus aureus~12 (estimated from graph)[4]
Chlorhexidine1.0%Staphylococcus aureus~18 (estimated from graph)[4]
Chlorhexidine2.0%Staphylococcus aureus~22 (estimated from graph)[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Cratoxylum extracts and standard antibiotics.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Extract and Antibiotics : The Cratoxylum extract and standard antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

  • Serial Dilutions : A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : The test bacterium is cultured overnight, and the bacterial suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation : The MIC is determined as the lowest concentration of the extract or antibiotic that completely inhibits visible bacterial growth.

Agar Disc Diffusion Method for Zone of Inhibition

This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.

  • Inoculum Preparation : A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application : Sterile paper discs impregnated with a known concentration of the Cratoxylum extract or standard antibiotic are placed on the agar surface.

  • Incubation : The agar plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Measurement : The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Proposed Mechanism of Action

The primary antibacterial mechanism of action for compounds found in Cratoxylum, such as xanthones (e.g., α-mangostin), is believed to be the disruption of the bacterial cell membrane.[5][6] This leads to increased permeability of the cell wall, leakage of intracellular components, and ultimately, cell death.[6]

G cluster_cratoxylum Cratoxylum Bioactive Compounds (Xanthones) cluster_bacteria Bacterial Cell cluster_effects Antibacterial Effects Cratoxylum Xanthones (e.g., α-mangostin) Disruption Membrane Disruption Cratoxylum->Disruption Targets CellWall Bacterial Cell Wall Permeability Increased Permeability CellWall->Permeability CytoplasmicMembrane Cytoplasmic Membrane CytoplasmicMembrane->Permeability Intracellular Intracellular Components Disruption->CellWall Disruption->CytoplasmicMembrane Leakage Leakage of Cellular Contents Permeability->Leakage Leakage->Intracellular CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed antibacterial mechanism of Cratoxylum xanthones.

Experimental Workflow

The general workflow for comparing the antibacterial activity of Cratoxylum extracts with standard antibiotics involves several key stages, from sample preparation to data analysis.

G start Start plant_material Cratoxylum Plant Material start->plant_material extraction Extraction & Isolation of Bioactive Compounds plant_material->extraction susceptibility_testing Antibacterial Susceptibility Testing (MIC/Zone of Inhibition) extraction->susceptibility_testing bacterial_culture Bacterial Strain Culture bacterial_culture->susceptibility_testing data_collection Data Collection & Analysis susceptibility_testing->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison end End comparison->end

Caption: Experimental workflow for antibacterial activity comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Cratoxylum Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of bioactive compounds found in plants of the Cratoxylum genus, such as xanthones and flavonoids. Due to a lack of publicly available cross-validation studies specific to Cratoxylum, this document presents a comparison of validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) methods for analogous compounds in other plant matrices. The principles and data presented herein offer a robust framework for establishing and cross-validating analytical methods for Cratoxylum species.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of validated HPLC-UV and UPLC-MS/MS methods for the quantification of xanthones (using α-mangostin as a representative compound) and flavonoids (using quercetin as a representative compound). These tables are compiled from various studies and are intended to provide a comparative baseline for method selection and validation.

Table 1: Comparison of Validated HPLC-UV Methods for Xanthone (α-mangostin) Quantification

Validation ParameterMethod 1Method 2
Linearity Range (µg/mL) 10 - 200[1][2]25 - 125[3]
Correlation Coefficient (r²) > 0.9999[1][2]> 0.998[3]
Accuracy (% Recovery) 100.01%[1][2]94.14 - 99.87%[3]
Precision (% RSD) < 2% (Intra- and Inter-day)[1][2]< 2%[3]
Limit of Detection (LOD) (µg/mL) 0.06[1][2]0.00156
Limit of Quantification (LOQ) (µg/mL) 0.17[1][2]0.00625

Table 2: Comparison of Validated UPLC-MS/MS Methods for Flavonoid (Quercetin Glycoside) Quantification

Validation ParameterMethod 1Method 2
Linearity Range (ng/mL) 1.48 - 74,000[4]1.0 - 500
Correlation Coefficient (r²) ≥ 0.99> 0.99
Accuracy (% Recovery) 92.7 - 107.3%85 - 115%
Precision (% RSD) < 7.3% (Intra- and Inter-day)[4]< 15%
Limit of Detection (LOD) (ng/mL) 0.36[4]0.5
Limit of Quantification (LOQ) (ng/mL) 1.25[4]1.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of analytical methods for xanthone and flavonoid quantification. These protocols are based on established methods and can be adapted for compounds found in Cratoxylum.

Sample Preparation: Extraction of Xanthones and Flavonoids

A reliable extraction method is crucial for accurate quantification. A common procedure is as follows:

  • Grinding: Dried and powdered plant material (e.g., leaves, bark, or fruit rind of Cratoxylum) is used to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. For xanthones and flavonoids, methanol or ethanol are commonly used.[5] The extraction can be performed using techniques such as sonication or maceration.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Solution Preparation: A known amount of the crude extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a specific concentration for analysis. The solution is then filtered through a 0.45 µm syringe filter before injection into the chromatography system.

HPLC-UV Method for Xanthone Quantification (Adapted from α-mangostin methods)

This method is suitable for the quantification of major xanthones in Cratoxylum extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid) is common.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: The UV detector is set at the maximum absorbance wavelength of the target xanthone, which is often around 244, 316, or 320 nm.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard compound against its concentration. The concentration of the analyte in the sample is then determined from this curve.

UPLC-MS/MS Method for Flavonoid Quantification (Adapted from quercetin glycoside methods)

This highly sensitive and selective method is ideal for quantifying flavonoids, especially at low concentrations.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is used for high-resolution separation.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[4]

  • Flow Rate: A flow rate of around 0.4 mL/min is common.[4]

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's structure. Flavonoids are often analyzed in negative ion mode.[4]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target flavonoid are monitored.

  • Quantification: An internal standard is often used, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration.

Method Validation Protocol (According to ICH Guidelines)

All analytical methods must be validated to ensure they are suitable for their intended purpose. The following parameters are typically assessed according to the International Council for Harmonisation (ICH) guidelines:[6][7][8]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically evaluated by analyzing blank samples and samples spiked with potential interfering compounds.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standard solutions of different concentrations.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for Cratoxylum compounds.

CrossValidationWorkflow A Method Development & Optimization B Method Validation (Primary Lab/Method) A->B C Define Cross-Validation Protocol B->C D Sample Analysis (QC & Incurred Samples) C->D E Data Comparison & Statistical Analysis D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies & Re-evaluate F->H No H->C

Caption: General workflow for the cross-validation of analytical methods.

AntioxidantSignalingPathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Xanthones Cratoxylum Xanthones Xanthones->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Putative antioxidant signaling pathway activated by Cratoxylum xanthones.

References

Unveiling Nature's Arsenal: Cratoxylum Xanthones Challenge Conventional Anticancer Drugs in Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potent cytotoxic effects of xanthones isolated from the plant genus Cratoxylum, positioning these natural compounds as promising candidates in the landscape of anticancer drug discovery. Comparative analysis against established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel reveals that certain Cratoxylum xanthones exhibit comparable, and in some cases superior, cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies, to inform and guide researchers in the field of oncology and drug development.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of select Cratoxylum xanthones and standard anticancer drugs across a range of human cancer cell lines, as documented in peer-reviewed studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cratoxylum Xanthones
Cratoxylumxanthone CA549Lung Cancer17.5[1]
Cratoxylumxanthone CHepG2Liver CancerNot specified[1]
Cratoxylumxanthone CMCF7Breast CancerNot specified[1]
Cratochinone BKBOral Epidermoid Carcinoma0.91 - 9.93[2]
Cratochinone BHeLa S-3Cervical Cancer0.91 - 9.93[2]
Cratochinone BHT-29Colorectal Adenocarcinoma0.91 - 9.93[2]
Cratochinone BMCF-7Breast Cancer0.91 - 9.93[2]
Cratochinone BHep G2Liver Cancer0.91 - 9.93[2]
Cratoxanthone BNALM-6Acute Lymphoblastic Leukemia8.27[3][4]
Garcinone ENALM-6Acute Lymphoblastic Leukemia8.67[3]
Known Anticancer Drugs
DoxorubicinKBOral Epidermoid Carcinoma0.22[2]
DoxorubicinHeLa S-3Cervical Cancer0.15[2]
DoxorubicinHT-29Colorectal Adenocarcinoma0.59[2]
DoxorubicinMCF-7Breast Cancer1.29[2]
DoxorubicinHep G2Liver Cancer0.99[2]

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. Direct comparison should be made within the context of the same study.

Delving into the Mechanisms: How They Kill Cancer Cells

The cytotoxic effects of Cratoxylum xanthones and conventional anticancer drugs are mediated through distinct and sometimes overlapping signaling pathways, ultimately leading to cancer cell death.

Cratoxylum Xanthones: A Multi-pronged Attack

Several studies indicate that xanthones from Cratoxylum induce cytotoxicity through the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][5][6]

For instance, Cratoxylumxanthone C has been shown to inhibit the proliferation and metastasis of lung cancer cells by regulating the STAT3 and FAK signaling pathways.[1][5] Other xanthones have been found to down-regulate the anti-apoptotic protein Bcl-2 and activate caspases, key executioners of apoptosis.[6] Furthermore, some caged xanthones from Cratoxylum species have demonstrated the ability to overcome multidrug resistance in cancer cells by down-regulating NF-κB.[7]

Cratoxylum_Xanthone_Signaling cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes CX Cratoxylum Xanthones STAT3 STAT3 CX->STAT3 FAK FAK CX->FAK NFkB NF-κB CX->NFkB ROS ROS Generation CX->ROS Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis FAK->Metastasis NFkB->Proliferation Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathways modulated by Cratoxylum xanthones.

Known Anticancer Drugs: Established Mechanisms of Action

The mechanisms of action for doxorubicin, cisplatin, and paclitaxel are well-characterized and target fundamental cellular processes.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. It is also known to generate free radicals, contributing to its cytotoxicity.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.

  • Paclitaxel: Belonging to the taxane class of drugs, paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.

Experimental Protocols: Ensuring Reproducibility

The evaluation of cytotoxic effects is predominantly carried out using in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (Cratoxylum xanthones, anticancer drugs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

The data presented in this guide underscore the significant cytotoxic potential of xanthones derived from Cratoxylum species against a variety of cancer cell lines. Their unique mechanisms of action, which involve the modulation of multiple signaling pathways, offer a promising avenue for the development of novel anticancer therapies, particularly for drug-resistant cancers. While further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles, Cratoxylum xanthones represent a valuable and largely untapped resource in the ongoing search for more effective and targeted cancer treatments. Researchers are encouraged to explore the diverse chemical space of these natural compounds to unlock their full therapeutic potential.

References

Scientific Validation of Traditional Cratoxylum Uses: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the convergence between ethnobotanical claims and modern pharmacological evidence for the Cratoxylum genus, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

The genus Cratoxylum, belonging to the Hypericaceae family, comprises several species distributed across Southeast Asia, where they have a long history of use in traditional medicine.[1][2] Traditionally, various parts of Cratoxylum plants have been employed to treat a wide array of ailments, including fever, cough, diarrhea, ulcers, and skin infections.[1][3] This guide delves into the scientific validation of these traditional uses, presenting a comparative analysis of the pharmacological activities of different Cratoxylum species supported by experimental data. The phytochemical landscape of this genus is rich in xanthones, flavonoids, triterpenoids, and phenolic compounds, which are believed to be the primary contributors to its diverse biological activities.[3][4]

Comparative Analysis of Pharmacological Activities

Modern scientific investigations have substantiated many of the ethnobotanical claims, revealing significant antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of Cratoxylum extracts and their isolated compounds.[5][6] The following sections and tables provide a structured summary of the quantitative data from various studies, facilitating a clear comparison of the bioactivities of different species and extracts.

Several Cratoxylum species have been traditionally used to treat infections, and scientific studies have confirmed their efficacy against a range of pathogens. For instance, extracts from Cratoxylum formosum have demonstrated notable activity against periodontopathic bacteria and Candida albicans.[7][8]

Table 1: Antimicrobial and Antifungal Activity of Cratoxylum Species

SpeciesExtract/CompoundTest OrganismActivityReference
C. formosum ssp. pruniflorumCrude ExtractPorphyromonas gingivalisInhibition Zone: Comparable to 2% Chlorhexidine[7]
C. formosumGumCandida albicansMIC: 0.50 - 1.25 mg/mL[8]
C. cochinchinenseXanthonesPseudomonas aeruginosaActive[9]
C. formosum ssp. pruniflorumCratopruniforone (a new xanthone)Various bacteriaActive[10]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Activity

The antimicrobial activity of Cratoxylum formosum ssp. pruniflorum and Clausena lansium extracts against periodontopathic bacteria was assessed using the agar diffusion technique.[7]

  • Bacterial Culture: The test bacteria were cultured in an appropriate broth medium.

  • Inoculation: One hundred microliters of the bacterial suspension were spread evenly onto the surface of an agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) were impregnated with 10 µl of the plant extract solution on each side and placed on the agar surface.

  • Controls: Dimethyl sulfoxide (DMSO) was used as a negative control, and 2% chlorhexidine served as a positive control.

  • Incubation: The plates were incubated under anaerobic conditions at 37°C for 5 to 7 days for P. gingivalis, P. intermedia, and F. nucleatum, and in a 5% CO2 atmosphere for 3 to 4 days for A. actinomycetemcomitans.

  • Measurement: The diameter of the inhibition zone around each disc was measured to determine the antimicrobial activity.[7]

The traditional use of Cratoxylum species for general health and as a tonic may be linked to their antioxidant properties.[1][11] Scientific studies have validated these effects through various in vitro and in vivo models. Aqueous extracts of Cratoxylum formosum have been shown to possess high free radical scavenging activity.[12]

Table 2: Antioxidant Activity of Cratoxylum Species

SpeciesExtract/CompoundAssayResultReference
C. formosumAqueous ExtractDPPH Radical ScavengingHigh Activity[12]
C. formosumAqueous ExtractFerric Reducing Antioxidant Power (FRAP)High Activity[12]
C. formosum ssp. pruniflorumFlavonoidsDPPH Radical ScavengingPotent Activity[13]
C. cochinchinenseXanthonesAntioxidant assaysSignificant Activity[14]

Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of aqueous extracts from Cratoxylum formosum, Syzygium gratum, and Limnophila aromatica was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay.[12][15]

  • Reaction Mixture: An aliquot of the plant extract was mixed with a methanolic solution of DPPH.

  • Incubation: The mixture was incubated in the dark at room temperature for a specified period.

  • Measurement: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the extract).

The use of Cratoxylum in traditional medicine for inflammatory conditions is supported by modern research demonstrating its ability to modulate key inflammatory pathways.[5] For instance, xanthones from Cratoxylum cochinchinense have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[16]

Table 3: Anti-inflammatory Activity of Cratoxylum Species

SpeciesExtract/CompoundModelKey FindingReference
C. cochinchinenseXanthonesLPS-induced RAW 264.7 macrophagesInhibition of NO production (IC50 of 9.68 ± 0.12 μg/mL for the ethanol extract)[16]
C. formosumLeaf Extracts-Anti-inflammatory effects[6]
C. cochinchinenseXanthones-Reduced ROS levels, inducing NRF2 and HO-1 expression[17]

Signaling Pathway: Inhibition of Nitric Oxide Production

The following diagram illustrates the general mechanism of nitric oxide (NO) production in macrophages upon stimulation with lipopolysaccharide (LPS) and the inhibitory effect of Cratoxylum cochinchinense xanthones.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene translocates to nucleus & activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Cratoxylum_Xanthones Cratoxylum cochinchinense Xanthones Cratoxylum_Xanthones->iNOS_Protein Inhibits

Caption: Inhibition of LPS-induced NO production by Cratoxylum xanthones.

A significant body of research has focused on the cytotoxic and anticancer properties of Cratoxylum species, validating their traditional use in treating conditions that may have included tumors.[1] Extracts and isolated compounds have demonstrated potent activity against various cancer cell lines.[6][18]

Table 4: Cytotoxic Activity of Cratoxylum Species and Compounds

SpeciesExtract/CompoundCell LineIC50 ValueReference
C. cochinchinenseCratoxylumxanthone CA549 (Lung Cancer)17.5 ± 1.0 µM[19]
C. cochinchinenseCratoxylumxanthone CHepG2 (Liver Cancer)17.7 ± 1.9 µM[19]
C. cochinchinenseCratoxylumxanthone CMCF7 (Breast Cancer)21.9 ± 0.7 µM[19]
C. formosumEthanol ExtractHeLa (Cervical Cancer)99.67 ± 5.03 µg/mL[20]
C. formosumEthanol ExtractMCF-7 (Breast Cancer)53.74 ± 3.02 µg/mL[20]
C. sumatranumGerontoxanthone IT47D (Breast Cancer)1.10 µg/mL[6]
C. sumatranumMacluraxanthoneT47D (Breast Cancer)1.60 µg/mL[6]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for investigating the anticancer properties of Cratoxylum extracts.

G start Cratoxylum Plant Material extraction Solvent Extraction (e.g., Ethanol, Hexane) start->extraction cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) extraction->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Flow Cytometry, Western Blot for Caspases) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) ic50->cell_cycle metastasis Metastasis Assays (e.g., Wound Healing, Transwell Invasion) ic50->metastasis pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, STAT3) apoptosis->pathway cell_cycle->pathway metastasis->pathway conclusion Conclusion on Anticancer Potential pathway->conclusion

Caption: Experimental workflow for anticancer evaluation of Cratoxylum extracts.

Signaling Pathway: Induction of Apoptosis

Cratoxylum extracts have been shown to induce apoptosis in cancer cells.[20][21] The diagram below illustrates a simplified intrinsic apoptotic pathway that can be triggered by bioactive compounds from Cratoxylum.

G Cratoxylum_Compounds Cratoxylum Bioactive Compounds ROS Increased ROS Production Cratoxylum_Compounds->ROS Bax Bax (pro-apoptotic) Cratoxylum_Compounds->Bax Bcl2 Bcl-2 (anti-apoptotic) Cratoxylum_Compounds->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by Cratoxylum compounds.

Conclusion

The scientific evidence strongly supports the traditional uses of the Cratoxylum genus. The rich phytochemical composition, particularly the abundance of xanthones and flavonoids, underpins its diverse pharmacological activities. The compiled data in this guide offers a clear, comparative basis for researchers to identify promising species and compounds for further investigation. The detailed experimental protocols and pathway diagrams provide a foundational understanding for designing future studies aimed at isolating novel therapeutic agents from this valuable botanical resource. Further research is warranted to elucidate the precise mechanisms of action of individual bioactive compounds and to evaluate their safety and efficacy in preclinical and clinical settings.

References

Safety Operating Guide

Navigating the Safe Disposal of Cratoxylone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of Cratoxylone, a member of the xanthone class of organic compounds. While specific institutional protocols should always be followed, this document outlines essential safety and logistical information based on general best practices for chemical waste management.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular FormulaC₂₄H₂₈O₇
Molecular Weight428.5 g/mol [1]
XLogP34.9[1]
Exact Mass428.18350323 Da[1]
Monoisotopic Mass428.18350323 Da[1]

Storage Recommendation: Store at -20°C.[2]

Experimental Protocol for Disposal of this compound

The following protocol outlines a general procedure for the disposal of small quantities of this compound, typically found in a research laboratory setting. This protocol is based on standard practices for chemical waste disposal and should be adapted to comply with local and institutional regulations.

Objective: To safely dispose of residual this compound and decontaminate associated containers.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Appropriate organic solvent (e.g., ethanol or acetone).

  • Sealable, labeled hazardous waste container.

  • Spill containment materials.

  • Deionized water.

  • Detergent.

Procedure:

  • Personnel Safety: Before beginning, ensure all necessary PPE is worn. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation:

    • Solid this compound waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Decontamination (Triple Rinse Method):

    • Rinse the empty container that held this compound with a small amount of a suitable organic solvent (e.g., ethanol or acetone) capable of dissolving the compound.

    • Collect this first rinse solvent as hazardous waste in the designated liquid waste container.

    • Repeat the rinsing process two more times, collecting each rinse in the hazardous waste container. This triple-rinse procedure helps ensure the container is thoroughly decontaminated.[3]

    • After the solvent rinse, wash the container with soap and water.

  • Final Disposal of Decontaminated Containers: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on its material. Check with your institution's guidelines.

  • Disposal of Contaminated Materials: Any materials used in the cleanup of spills or the handling process (e.g., contaminated paper towels, gloves) should be placed in the solid hazardous waste container.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous waste by a certified waste management contractor.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start This compound Waste Generated assess_form Solid or Liquid? start->assess_form solid_waste Collect in Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container assess_form->liquid_waste Liquid decontaminate_solid Decontaminate Container (Triple Rinse) solid_waste->decontaminate_solid dispose_container Dispose of Decontaminated Container per Institutional Guidelines decontaminate_solid->dispose_container decontaminate_liquid Decontaminate Container (Triple Rinse) liquid_waste->decontaminate_liquid decontaminate_liquid->dispose_container waste_pickup Arrange for Hazardous Waste Pickup dispose_container->waste_pickup

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan for detailed and compliant disposal procedures. The absence of comprehensive hazard data for this compound necessitates treating it with caution as a potentially hazardous substance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.